molecular formula C11H15Cl2NO B2465692 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol CAS No. 852840-76-7

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Cat. No.: B2465692
CAS No.: 852840-76-7
M. Wt: 248.15
InChI Key: YFMRRLBEWOTNIY-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15. The purity is usually 95%.
BenchChem offers high-quality 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-2-10(7-15)14-6-8-3-4-9(12)5-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMRRLBEWOTNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

toxicity profile and safety data for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological profile of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol has not been extensively studied. The information herein is a predictive analysis based on its structural components and established toxicological principles. Any handling or use of this substance should be conducted with extreme caution by qualified personnel in a controlled laboratory setting.

Introduction

This guide, therefore, adopts a proactive and predictive approach, as is common in the early stages of drug development and chemical safety assessment. By dissecting the molecule into its constituent parts and evaluating the known toxicities of analogous structures, we can anticipate potential hazards, design a robust and scientifically sound testing strategy, and establish a framework for a comprehensive safety evaluation. This document serves as a roadmap for researchers to navigate the process of characterizing the safety profile of this and other novel chemical entities.

Section 1: Physicochemical Characterization and In Silico Toxicological Prediction

A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to reach and interact with biological targets.

1.1 Predicted Physicochemical Properties

PropertyPredicted Value/InformationToxicological Implication
Molecular Formula C11H15Cl2NOProvides the basis for molecular weight calculation.
Molecular Weight 248.15 g/mol Influences diffusion and transport across membranes.
Appearance Likely a crystalline solid or viscous liquid at room temperature.Affects handling, formulation, and potential routes of exposure.
Water Solubility Predicted to be low to moderate.Influences environmental fate and bioavailability.
LogP (Octanol-Water Partition Coefficient) Predicted to be moderate.Suggests potential for bioaccumulation and membrane permeability.
pKa The amino group is basic.Will influence ionization state at physiological pH, affecting solubility and receptor binding.

1.2 In Silico Toxicity Prediction

Computational (in silico) models, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for early-stage hazard identification. These models compare the novel structure to databases of known toxicants to predict potential liabilities.

Recommended In Silico Analyses:

  • Genotoxicity Prediction: Models like DEREK Nexus or Sarah Nexus can predict the likelihood of mutagenicity based on structural alerts.

  • Carcinogenicity Prediction: Various models can estimate carcinogenic potential.

  • hERG Channel Blockade: Given the presence of an amino group, prediction of cardiac hERG channel inhibition is a critical early screen for cardiotoxicity.

  • Metabolite Prediction: Software can predict likely metabolic pathways and the structures of potential metabolites, which may be more or less toxic than the parent compound.

Section 2: Predictive Toxicology Based on Structural Analogues

2.1 The 2,4-Dichlorophenyl Moiety: Lessons from 2,4-D

The herbicide 2,4-D is the most pertinent structural analogue. While the linkage to the butanol side chain in our compound of interest is different from the ether linkage in 2,4-D, the toxicokinetics and toxicodynamics of the dichlorinated phenyl ring are likely to share some similarities.

Key Toxicological Endpoints for 2,4-D:

  • Acute Toxicity: 2,4-D is considered to have low to moderate acute toxicity via the oral route, with LD50 values in rats ranging from 639 to 1646 mg/kg.[1][2]

  • Target Organs: In longer-term studies, the primary target organs for 2,4-D toxicity include the kidney, eye, and thyroid.[2][3][4] Neurotoxic effects have also been observed at high doses.[3]

  • Carcinogenicity: The carcinogenic potential of 2,4-D has been extensively debated. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B), based on some evidence of an association with non-Hodgkin's lymphoma in epidemiological studies.[4] However, many regulatory agencies, including the U.S. EPA, have concluded that the data are not sufficient to classify 2,4-D as a human carcinogen.[2][5]

  • Reproductive and Developmental Toxicity: Developmental effects, such as skeletal abnormalities in pups, have been observed in animal studies at high doses that were also toxic to the mother.[1][2][3]

  • Genotoxicity: The majority of evidence suggests that 2,4-D is not genotoxic.[5][6]

2.2 The Amino Butanol Moiety

Amino alcohols are a broad class of compounds with varied biological activities. Some, like ethambutol, are used therapeutically.[7] The primary toxicological concern for many simple amino alcohols is their potential for corrosivity and irritation, particularly at high concentrations.

  • 2-Amino-1-butanol: This related compound is classified as causing severe skin burns and eye damage. The oral LD50 in mice is reported as 2300 mg/kg.

  • 4-Amino-1-butanol: This isomer is also classified as causing severe skin burns and eye damage.[8]

The presence of the amino butanol side chain in 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol suggests a potential for local tissue irritation upon direct contact.

Section 3: A Proposed Toxicological Testing Strategy

Based on the predictive analysis, a tiered, systematic toxicological evaluation is required to definitively characterize the safety profile of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. The following workflows are based on internationally accepted guidelines (e.g., OECD Test Guidelines).

3.1 Tier 1: In Vitro and Acute Toxicity Assessment

This initial tier aims to identify primary hazards and inform dose selection for subsequent studies.

G cluster_0 Tier 1: Initial Hazard Identification A In Vitro Genotoxicity (Ames, MLA) C Acute Oral Toxicity (OECD 423/425) A->C B In Vitro Cytotoxicity (e.g., Neutral Red Uptake) B->C D Acute Dermal Toxicity (OECD 402) C->D E Skin & Eye Irritation/Corrosion (OECD 404/405 or in vitro alternatives) D->E F Pharmacokinetics Screen (In vitro metabolism, protein binding) F->C

Caption: Tier 1 Experimental Workflow.

Experimental Protocols:

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471):

    • Objective: To detect gene mutations induced by the test compound.

    • Methodology:

      • Several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are used.

      • The bacterial strains are exposed to the test compound at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).

      • The plates are incubated for 48-72 hours.

      • The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertants compared to the negative control indicates a mutagenic potential.

  • Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):

    • Objective: To determine the acute oral toxicity and estimate the LD50.

    • Methodology:

      • A stepwise procedure is used with a small number of animals (typically rats) per step.

      • A starting dose (e.g., 300 mg/kg) is administered to a group of animals.

      • The outcome (mortality or survival) determines the next step: if mortality is observed, the dose for the next group is decreased. If no mortality, the dose is increased.

      • Animals are observed for up to 14 days for signs of toxicity. A full necropsy is performed on all animals.

3.2 Tier 2: Repeated Dose and Reproductive/Developmental Screening

If the compound shows biological activity and an acceptable acute toxicity profile, sub-chronic studies are initiated to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

G cluster_1 Tier 2: Sub-Chronic & Reproductive Screening G 28-Day Repeated Dose Oral Toxicity Study (Rodent, OECD 407) H In Vivo Genotoxicity (Micronucleus Test, OECD 474) G->H I Reproductive/Developmental Toxicity Screening Test (OECD 421/422) G->I J Toxicokinetics (Satellite group in 28-day study) J->G

Caption: Tier 2 Experimental Workflow.

Experimental Protocol:

  • 28-Day Repeated Dose Oral Toxicity Study (OECD 407):

    • Objective: To obtain information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

    • Methodology:

      • The test compound is administered daily via gavage or in the diet to groups of rodents (typically rats) for 28 days.

      • At least three dose levels and a concurrent control group are used. Dose levels are selected based on the acute toxicity data.

      • Daily clinical observations are performed. Body weight and food/water consumption are measured weekly.

      • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

      • All animals are subjected to a full necropsy, and a comprehensive list of organs and tissues is examined microscopically by a veterinary pathologist. A toxicokinetics satellite group may be included to assess systemic exposure.[9]

Section 4: Advanced Toxicological Assessment

Should the compound be intended for long-term human exposure (e.g., a chronic medication), more extensive studies would be warranted based on the findings from Tiers 1 and 2.

  • Chronic Toxicity/Carcinogenicity Studies (OECD 452/451): Long-term (e.g., 2-year) studies in rodents to assess the potential for chronic toxicity and cancer.

  • Full Developmental and Reproductive Toxicity (DART) Studies (OECD 414, 416): Comprehensive studies to evaluate effects on all phases of the reproductive cycle and on the developing fetus.

  • Mechanistic Studies: If a specific target organ is identified (e.g., the kidney, based on 2,4-D data), further studies would be designed to elucidate the mechanism of toxicity.

Section 5: Data Synthesis and Risk Assessment

The culmination of this testing strategy is a comprehensive risk assessment. This involves:

  • Hazard Identification: What are the potential adverse effects of the substance?

  • Dose-Response Assessment: At what level of exposure do these effects occur? The NOAEL from the most sensitive species and relevant study is critical here.

  • Exposure Assessment: What are the likely levels of human exposure under intended use scenarios?

  • Risk Characterization: A comparison of the expected human exposure to the NOAEL to determine the margin of safety.

Conclusion

While the toxicity profile of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is currently undefined, a scientifically robust pathway to its characterization exists. By leveraging predictive toxicology based on its structural components, particularly the well-studied 2,4-dichlorophenyl moiety, a focused and efficient testing strategy can be implemented. The proposed tiered approach, from in vitro screening to comprehensive in vivo studies, ensures that potential hazards are identified and a reliable safety profile is established. This methodical process is fundamental to the responsible development of any novel chemical entity intended for use in research, industry, or medicine.

References

  • EXTOXNET. (1996). 2,4-DB - EXTOXNET PIP. Extension Toxicology Network. [Link]

  • SAB. (1993). An SAB Report: Assessment of Potential 2,4-D Carcinogenicity. 24d.info. [Link]

  • U.S. EPA. (2005). Pesticides - Fact Sheet for 2,4-D. [Link]

  • Coleman, M. et al. (2018). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. PMC. [Link]

  • Rashid, K. A., & Mumma, R. O. (1983). Mutagenicity assays with (2,4-dichlorophenoxy)acetic acid--amino acid conjugates. Journal of Agricultural and Food Chemistry. [Link]

  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

  • ATSDR. (2018). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

  • NICNAS. (2016). 1-Butanol, 2-amino-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • NCBI. (2018). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - RELEVANCE TO PUBLIC HEALTH. [Link]

  • OEHHA. (2005). Chemicals meeting the criteria for listing Via the authoritative bodies mechanism. [Link]

  • CPAChem. (n.d.). Safety data sheet. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - (+/-)-2-Amino-1-butanol, 97%. [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • MDPI. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. [Link]

  • Konstantinova, T. K., & Shevelo, F. S. (1983). [Mutagenic activity of the combined action of the herbicides 2,4-D and 2,4,5-T]. Gigiena i sanitariia. [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [Link]

  • ResearchGate. (n.d.). 2-((2-thienyl)methoxy)ethyl)-1H- imidazole and 1-(2-(2,4-Dichlorophenyl). [Link]

  • Burns, C. J., & Swaen, G. M. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical reviews in toxicology. [Link]

  • UniProjects. (n.d.). Synthesis And Anticonvulsant Screening Of Two Isomers Of 4-[(Dichlorophenyl) Amino]-4-Oxo Butenoic Acid. [Link]

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • Nnane, I. P., & Wometo, V. K. (2004). Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats. Pharmacological research. [Link]

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Plant Protection Science. [Link]

  • ResearchGate. (2025). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. [Link]

  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. [Link]

Sources

Solubility Profile of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Characterization of

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in a range of common organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles, designs a robust experimental protocol based on the gold-standard shake-flask method, and details the necessary analytical procedures to generate reliable and reproducible solubility data. By following this guide, researchers can establish a comprehensive solubility profile, enabling informed decisions in solvent selection for synthesis, purification, and formulation development.

Introduction and Theoretical Framework

The Significance of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API to be effective, particularly in oral dosage forms, it must first dissolve in physiological fluids to be absorbed into systemic circulation.[] Poor solubility can lead to low and erratic bioavailability, hindering clinical development and therapeutic success.[2][3] Therefore, characterizing the solubility of a new chemical entity like 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is an essential early-stage activity in the drug development process.[2] This characterization extends beyond aqueous media to organic solvents, which are critical for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation: Developing liquid formulations or enabling advanced formulation strategies like solid dispersions to enhance bioavailability.[]

  • Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

Molecular Structure Analysis of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

The solubility behavior of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is dictated by its molecular structure, which features several key functional groups:

  • (2,4-Dichlorophenyl)methyl group: This bulky, nonpolar aromatic group significantly contributes to the molecule's lipophilicity, suggesting a preference for nonpolar organic solvents.

  • Secondary Amine (-NH-): This group can act as both a hydrogen bond donor and acceptor, allowing for interactions with protic and aprotic polar solvents.

  • Primary Alcohol (-OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing solubility in polar, protic solvents like alcohols.[4]

  • Butane Backbone: A flexible, nonpolar aliphatic chain that adds to the overall lipophilic character.

The interplay between the lipophilic dichlorophenyl ring and the hydrophilic amine and alcohol groups creates a molecule with a complex solubility profile. It is expected to exhibit limited solubility in highly nonpolar solvents (like heptane) and highly polar aqueous systems, with optimal solubility likely occurring in solvents of intermediate polarity or those with specific hydrogen bonding capabilities.

The Principle of "Like Dissolves Like"

The guiding principle for predicting solubility is "like dissolves like," which relates solubility to the similarity of intermolecular forces between the solute and solvent.[5] A high degree of solubility is favored when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions. Key solvent properties to consider include:

  • Polarity (Dielectric Constant): Solvents with high dielectric constants can better solvate polar molecules and ions.[6]

  • Hydrogen Bonding Capacity: Solvents are classified as hydrogen bond donors (e.g., methanol, ethanol), hydrogen bond acceptors (e.g., acetone, ethyl acetate), or aprotic (e.g., toluene, hexane).

  • Dispersion Forces: These are the primary forces of interaction for nonpolar solvents.

To build a comprehensive profile for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol, a diverse set of solvents must be selected to probe these different interactions.

G cluster_solute Solute: 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol Solute Dichlorophenyl (Lipophilic) -NH- (H-bond donor/acceptor) -OH (H-bond donor/acceptor) PolarProtic Polar Protic (e.g., Methanol) H-Bonding Solute->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Solute->PolarAprotic Moderate Interaction (H-Bonding/Dipole) Nonpolar Nonpolar (e.g., Toluene) Dispersion Forces Solute->Nonpolar Moderate Interaction (Lipophilic part)

Caption: Predicted interactions between the solute and different solvent classes.

Experimental Design: Thermodynamic Solubility Determination

To obtain definitive solubility data, the thermodynamic equilibrium solubility must be measured. The Shake-Flask Method is the universally recognized gold-standard procedure for this purpose due to its reliability and direct measurement of a saturated solution at equilibrium.[7]

Materials and Equipment
  • Solute: 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol (solid, purity >99%)

  • Solvents: A selection of analytical grade organic solvents covering a range of polarities (see Table 1).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Table 1: Proposed Organic Solvents for Solubility Screening
Solvent ClassSolventDielectric Constant (approx.)[6]Key Interactions Probed
Nonpolar n-Heptane1.9Van der Waals / Dispersion forces
Toluene2.4Aromatic (π-π) interactions, dispersion forces
Polar Aprotic Ethyl Acetate6.0Dipole-dipole, H-bond acceptor
Acetone21Dipole-dipole, H-bond acceptor
Acetonitrile37Strong dipole-dipole
DMSO47Strong dipole-dipole, strong H-bond acceptor
Polar Protic 1-Butanol18H-bond donor/acceptor, dipole-dipole
Ethanol25H-bond donor/acceptor, dipole-dipole
Methanol33H-bond donor/acceptor, dipole-dipole
Experimental Workflow: The Shake-Flask Protocol

The following protocol details the steps to measure thermodynamic solubility. This process should be performed for each selected solvent, preferably in triplicate.

G A 1. Preparation Add excess solid solute to a known volume of solvent in a vial. B 2. Equilibration Seal vials and place on orbital shaker. Incubate at constant temp (e.g., 25°C) for 24-72 hours. A->B Ensure solid is always present C 3. Phase Separation Centrifuge vials to pellet undissolved solid. B->C Check for equilibrium by sampling at multiple time points (e.g., 24h & 48h) D 4. Sample Collection Carefully withdraw supernatant. Filter using a 0.22 µm syringe filter into a clean vial. C->D Avoid disturbing the pellet E 5. Dilution Accurately dilute the filtered saturated solution with the appropriate mobile phase/solvent. D->E Prevents precipitation post-sampling F 6. Quantification Analyze diluted samples via UV-Vis or HPLC against a pre-established calibration curve. E->F G 7. Calculation Calculate solubility in mg/mL or mol/L, accounting for the dilution factor. F->G

Sources

metabolic stability of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in liver microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Liver Microsomes Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Pharmaceutical Scientists, DMPK Researchers, and Medicinal Chemists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The compound 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol (hereafter referred to as 2-DCMAB ) represents a classic secondary amine scaffold featuring a lipophilic halogenated aromatic ring and a polar aliphatic tail. In drug discovery, this structural archetype is frequently encountered as an intermediate or a pharmacophore in antifungal and sympathomimetic agents.

Evaluating the metabolic stability of 2-DCMAB in liver microsomes is critical because its secondary amine moiety and benzylic carbon are high-affinity substrates for Cytochrome P450 (CYP) enzymes. Rapid clearance via N-dealkylation or N-hydroxylation can severely limit bioavailability, making in vitro intrinsic clearance (


) determination a " go/no-go " gatekeeper in lead optimization.

This guide details the mechanistic rationale, experimental protocol, and data interpretation framework for assessing 2-DCMAB stability in human or animal liver microsomes (HLM/ALM).

Mechanistic Rationale: Predicting Metabolic Soft Spots

Before initiating wet-lab protocols, one must understand the predicted biotransformation pathways to select appropriate analytical transitions. 2-DCMAB contains three distinct metabolic "soft spots" susceptible to Phase I oxidation in microsomes.

Predicted Pathways
  • N-Dealkylation (Major Route): CYP enzymes (predominantly CYP3A4 and CYP2D6) likely target the benzylic carbon adjacent to the nitrogen. This oxidative cleavage yields 2,4-dichlorobenzaldehyde (which rapidly oxidizes to 2,4-dichlorobenzoic acid) and 2-aminobutan-1-ol .

  • N-Hydroxylation: Secondary amines are prone to forming hydroxylamines (

    
    ) and nitrones. As noted in studies of similar secondary amines like desipramine, N-hydroxylation can compete with dealkylation, sometimes leading to metabolic intermediate (MI) complexes that inhibit CYPs [1].[1][2][3]
    
  • Aliphatic Hydroxylation: The ethyl side chain of the butanol moiety is susceptible to

    
     hydroxylation, though this is sterically less favorable than the nitrogen-adjacent oxidations.
    
Visualization of Metabolic Fate

The following diagram illustrates the theoretical Phase I degradation pathways for 2-DCMAB.

MetabolicPathways Parent 2-DCMAB (Parent) Met1 Carbinolamine Intermediate Parent->Met1 CYP-mediated C-Hydroxylation Met3 N-Hydroxy-2-DCMAB (Hydroxylamine) Parent->Met3 N-Oxidation (FMO/CYP) Met4 Side-chain Hydroxylation (Minor) Parent->Met4 CYP-mediated Aliphatic Ox Met2 2,4-Dichlorobenzaldehyde + 2-Aminobutan-1-ol Met1->Met2 Spontaneous Cleavage

Figure 1: Predicted Phase I metabolic pathways for 2-DCMAB in liver microsomes.

Experimental Protocol: Microsomal Stability Assay

This protocol utilizes a substrate depletion approach. The disappearance of the parent compound (2-DCMAB) is monitored over time to calculate the elimination rate constant (


).
Reagents & Materials
  • Test Compound: 2-DCMAB (10 mM stock in DMSO).

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

Assay Conditions (Standardized)

To ensure first-order kinetics (where


), the substrate concentration is kept low.
ParameterValueRationale
Substrate Conc. 1

M
Minimizes saturation; ensures linear depletion.
Microsome Conc. 0.5 mg/mLStandardizes enzyme load for

scaling.[4]
Organic Solvent < 0.1% DMSOPrevents solvent inhibition of CYP enzymes.
Temperature 37°CPhysiological body temperature.
Incubation Time 0, 5, 15, 30, 45 minCaptures the linear decay phase.
Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 2X Master Mix containing microsomes (1.0 mg/mL) and 2-DCMAB (2

      
      M) in phosphate buffer.
      
    • Aliquot 50

      
      L of Master Mix into a 96-well plate.
      
    • Pre-warm at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add 50

      
      L of pre-warmed NADPH Regenerating System  to all wells (Final Volume: 100 
      
      
      
      L).
    • Control: For the "0-minute" point, add Quench Solution before adding NADPH.

    • Negative Control: Incubate samples without NADPH to assess chemical stability (hydrolysis).

  • Sampling & Quenching:

    • At each designated time point (5, 15, 30, 45 min), remove the specific wells/tubes.[5]

    • Immediately add 300

      
      L of ice-cold Quench Solution (ACN + IS) .
      
    • Vortex vigorously for 1 minute to precipitate proteins.

  • Clarification:

    • Centrifuge samples at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

AssayWorkflow Step1 Pre-Incubation (Microsomes + 2-DCMAB) 10 min @ 37°C Step2 Initiation (+ NADPH) Step1->Step2 Step3 Incubation (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quench (+ ACN/Internal Std) Step3->Step4 Step5 Centrifugation (Precipitate Protein) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Microsomal stability assay workflow.

Analytical Methodology (LC-MS/MS)[4][5][7][11]

Accurate quantification requires a tuned Multiple Reaction Monitoring (MRM) method. Due to the chlorine isotopes (


 and 

), 2-DCMAB will show a characteristic isotopic cluster.
  • Ionization: Electrospray Ionization (ESI) Positive Mode (

    
    ).
    
  • Parent Ion Selection: The monoisotopic mass of 2-DCMAB is approx. 247.05 Da. The

    
     will be ~248.05.
    
    • Note: Look for the M+2 peak (250.05) at ~65% intensity relative to M due to the two chlorines.

  • Transitions:

    • Quantifier: 248.05

      
       159.0 (Loss of aminobutanol chain, leaving the dichlorobenzyl cation).
      
    • Qualifier: 248.05

      
       123.0 (Loss of HCl from the benzyl fragment).
      
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), suitable for polar amines.

Data Analysis & Interpretation

Determining Half-Life ( )

Plot the natural log (ln) of the "Percent Parent Remaining" (y-axis) vs. "Incubation Time" (x-axis). The slope of the linear regression (


) is used to calculate half-life.


Calculating Intrinsic Clearance ( )

Intrinsic clearance represents the enzyme's ability to metabolize the drug without blood flow limitations.



To scale this to the whole liver (Human):



Benchmarking Results

(

L/min/mg)
ClassificationInterpretation for 2-DCMAB
< 10 Low ClearanceHigh metabolic stability. Good candidate for oral dosing.
10 - 45 ModerateLikely amenable to optimization. Check for active metabolites.[6]
> 45 High ClearanceRapid first-pass metabolism expected. May require structural modification (e.g., fluorination of the benzyl ring) to block metabolism.

Troubleshooting & Scientific Integrity

  • Non-Specific Binding (NSB): Lipophilic amines like 2-DCMAB may stick to plasticware. If the 0-minute recovery is low, use low-binding plates or add 0.05% BSA to the buffer (though BSA can reduce free fraction).

  • NADPH-Independent Degradation: If the "Minus-NADPH" control shows depletion, the compound is chemically unstable (hydrolysis) or being metabolized by non-CYP enzymes (e.g., esterases, though unlikely for this structure).

  • Inhibition Check: If the depletion curve plateaus (biphasic), the formed metabolite (e.g., the hydroxylamine) might be inhibiting the CYP enzyme (Mechanism-Based Inhibition) [1].

References

  • Blobaum, A. L. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes.[1] Drug Metabolism and Disposition, 38(6), 963-972.[1]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Technical Resources.

  • Cyprotex. Microsomal Stability Assay Information. Evotec/Cyprotex ADME-Tox Solutions.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Methodological & Application

Application Notes and Protocols for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol: Optimal Storage, Shelf-Life, and Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the optimal storage conditions, shelf-life considerations, and stability-indicating analytical methodologies for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. This compound, possessing a secondary amino alcohol structure with a dichlorinated phenyl moiety, finds potential applications in pharmaceutical research and development as a synthetic intermediate or a candidate molecule. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally analogous compounds, including amino alcohols, N-benzyl amines, and chlorinated aromatic compounds, to provide a robust framework for its handling and stability assessment. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to ensure the integrity and purity of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol throughout its lifecycle.

Chemical Profile and Inferred Stability

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is a chiral molecule featuring a butanol backbone with an amino group at the 2-position, which is further substituted with a 2,4-dichlorobenzyl group. The presence of a primary alcohol, a secondary amine, and a dichlorinated aromatic ring dictates its chemical reactivity and stability profile.

Structural Features and Their Influence on Stability:

  • Amino Alcohol Moiety: The amino and hydroxyl groups in proximity can influence each other's reactivity. Amino alcohols are generally susceptible to oxidation. The amine group can be oxidized to form N-oxides, while the primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid[1][2].

  • N-(2,4-Dichlorobenzyl) Group: The N-benzyl group is a common protecting group in organic synthesis and its stability is well-documented. While generally stable, it can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation or strong acidic conditions[3][4]. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring may influence the lability of the benzyl C-N bond.

  • Dichlorophenyl Group: The dichlorophenyl group is generally stable but can be subject to photochemical degradation upon exposure to UV light. Chlorinated aromatic compounds should be handled with care due to their potential toxicity and persistence[5].

Based on these structural components, 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is likely to be a viscous liquid or a low-melting solid at room temperature. Its primary degradation pathways are anticipated to be oxidation of the amino alcohol functionality and potential photolytic degradation.

Recommended Storage Conditions and Handling

Proper storage and handling are paramount to preserving the integrity of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. The following conditions are recommended based on the general guidelines for amino alcohols and chlorinated aromatic compounds.

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential oxidative and hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the amino alcohol moiety. Tightly sealed containers are essential.
Light Protect from light (Store in amber vials or light-opaque containers)To prevent potential photodegradation of the dichlorophenyl group.
Container Chemically inert glass containers (e.g., borosilicate glass)To avoid leaching of impurities and potential reactions with the container material.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.To prevent vigorous reactions and degradation of the compound.

Handling Precautions:

  • Work with 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in a well-ventilated area, preferably within a chemical fume hood[6].

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[7][8].

  • Avoid inhalation of vapors and direct contact with skin and eyes[9][10]. In case of contact, flush the affected area with copious amounts of water[7][9].

  • All waste containing this compound should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines[6].

Shelf-Life Determination and Stability Studies

The shelf-life of a compound is the period during which it is expected to remain within its established specifications when stored under recommended conditions. A comprehensive stability testing program is essential to determine the shelf-life of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol.

Overview of Stability Studies

A well-designed stability study should include long-term, accelerated, and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for establishing the shelf-life of a chemical compound.

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method[11][12][13][14]. The following protocol outlines the stress conditions to be applied to 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. A target degradation of 5-20% is generally considered appropriate.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Transfer the solid compound to an oven maintained at 80°C for 48 hours.

    • Also, reflux a solution of the compound at 80°C for 24 hours.

    • At specified time points, withdraw samples, allow to cool, and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw samples from both the exposed and control solutions for analysis.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Proposed HPLC Method Development

The following is a starting point for developing a stability-indicating HPLC method.

Parameter Recommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a gradient elution profile (e.g., 10-90% B over 20 minutes) to effectively separate all components.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 30°C
Injection Volume 10 µL

Method Development and Validation Workflow:

HPLC_Method_Development Start Start Method_Development Method Development (Optimize Column, Mobile Phase, Gradient) Start->Method_Development Forced_Degradation_Samples Analyze Forced Degradation Samples Method_Development->Forced_Degradation_Samples Peak_Purity Assess Peak Purity (Diode Array Detector) Forced_Degradation_Samples->Peak_Purity Peak_Purity->Method_Development If co-elution occurs Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Purity->Method_Validation If peaks are pure Final_Method Final Stability-Indicating Method Method_Validation->Final_Method

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Identification of Degradation Products

Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the structural elucidation of degradation products formed during forced degradation studies. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to propose the chemical structures of the degradants.

Summary and Conclusion

The stability of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is critical for its reliable use in research and development. This guide provides a comprehensive framework for its optimal storage, handling, and stability assessment. By implementing the recommended storage conditions, conducting thorough stability studies, and developing a validated stability-indicating analytical method, researchers can ensure the quality and integrity of this compound. The provided protocols serve as a robust starting point and should be adapted based on experimental observations and specific regulatory requirements.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dichlorophenyl Trichlorosilane. Retrieved from [Link]

  • OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

  • Lopes, G. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • S. Singh, M. Junwal, G. Shinde, S. S. Lahoti, and A. Singh. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. Retrieved from [Link]

  • BioPharm International. (2026, February 14). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]

  • RJPT. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]

  • National Park Service. (2000, December 1). DDT Health and Safety Update. Conserve O Gram, 2(14). Retrieved from [Link]

  • Waters. (n.d.). Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. Retrieved from [Link]

  • Kumar, S., & Kumar, S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 3(4), 458-462. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13145718, 2-(4-Aminophenyl)butanol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of N-Benzylethanolamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

  • The Open Analytical Chemistry Journal. (2008, July 10). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. Retrieved from [Link]

  • American Chemical Society. (2021, December 13). Dichlorodiphenyltrichloroethane. Retrieved from [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • ACS Publications. (2024, January 3). Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. Retrieved from [Link]

  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • Grayson, E. J., & Davis, B. G. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 7(12), 2361-2364. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, December 18). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). DDT Chemistry, Metabolism, and Toxicity. Retrieved from [Link]

  • Senthamarai, T., Bieller, S., & Beller, M. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 4(12), eaau1239. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Dichlorobenzenes. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon, France: IARC. Retrieved from [Link]

  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-1-butanol (CAS 13325-10-5). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Welcome to the technical support hub for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol . This guide addresses the critical quality attributes (CQAs) and impurity profiles associated with the synthesis of this secondary amino alcohol.

This molecule is typically synthesized via the Reductive Amination of 2,4-Dichlorobenzaldehyde with 2-Aminobutan-1-ol . Understanding this mechanism is the "First Principle" required to predict and control impurities.

Target Molecule Profile
  • IUPAC Name: 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

  • Common Name:

    
    -(2,4-Dichlorobenzyl)-2-aminobutanol
    
  • Molecular Formula:

    
    
    
  • Key Functional Groups: Secondary Amine, Primary Alcohol, Dichlorophenyl ring.

  • Chiral Center: The C2 position of the butanol chain is chiral. The starting material is typically (S)-(+)-2-Aminobutanol (for Ethambutol-related chemistry) or racemic, depending on the application.

Process Map & Impurity Origins

The following logic flow illustrates the primary synthetic pathway and the divergence points where specific impurities are generated.

ReactionPathway SM1 2,4-Dichlorobenzaldehyde (Starting Material) Imine Intermediate Imine (Schiff Base) SM1->Imine Condensation Imp_Alc Impurity A: 2,4-Dichlorobenzyl Alcohol (Reductive Byproduct) SM1->Imp_Alc Direct Reduction (Competitive) SM2 2-Aminobutan-1-ol (Starting Material) SM2->Imine Imp_Ether Impurity C: O-Alkylated Ether (Regioisomer) SM2->Imp_Ether Side Reaction Product Target Product (Secondary Amine) Imine->Product Reduction (NaBH4/STAB) Imp_Bis Impurity B: Bis-Alkylated Dimer (Over-Reaction) Product->Imp_Bis + Excess SM1 (Over-alkylation)

Figure 1: Mechanistic pathway showing the formation of the target secondary amine and competing side reactions leading to Impurities A, B, and C.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations reported by analytical chemists and process engineers.

Issue 1: "I see a large, non-polar impurity eluting after the product in Reverse Phase HPLC."

Diagnosis: This is likely Impurity B: The Bis-Alkylated Dimer .

  • Chemical Identity: 2-[Bis(2,4-dichlorobenzyl)amino]butan-1-ol.

  • Root Cause: The target product is a secondary amine, which is often more nucleophilic than the primary amine starting material (2-aminobutanol). If 2,4-Dichlorobenzaldehyde is present in excess or added too quickly, the product reacts again to form the tertiary amine.

  • Corrective Action:

    • Stoichiometry: Ensure the amine (2-aminobutanol) is in slight excess (1.1–1.2 eq).

    • Dosing: Add the aldehyde slowly to the amine solution, or use a "stepwise" reductive amination (form imine first, then add reducing agent) rather than a "one-pot" mix.

Issue 2: "There is a persistent peak eluting before the product with a UV spectrum identical to the starting aldehyde."

Diagnosis: This is Impurity A: 2,4-Dichlorobenzyl Alcohol .

  • Chemical Identity: (2,4-Dichlorophenyl)methanol.

  • Root Cause: Direct reduction of the aldehyde starting material. This occurs if the reducing agent (e.g., Sodium Borohydride) reduces the aldehyde before it has time to condense with the amine to form the imine.

  • Corrective Action:

    • Pre-activation: Allow the aldehyde and amine to stir for 1–2 hours (often with a dehydrating agent like

      
       or Ti(OiPr)
      
      
      
      ) to drive imine formation to completion before adding the reducing agent.
    • Reagent Selection: Switch to Sodium Triacetoxyborohydride (STAB), which is more selective for imines over aldehydes.

Issue 3: "My chiral HPLC shows a split peak (enantiomeric excess < 99%)."

Diagnosis: Racemization of the Amino Alcohol .

  • Root Cause: While reductive amination is generally mild, if the reaction temperature is too high or if strong Lewis acids are used to catalyze imine formation, the chiral center alpha to the nitrogen (in 2-aminobutanol) can racemize.

  • Corrective Action:

    • Maintain reaction temperature below 25°C.

    • Verify the optical purity of the starting 2-aminobutan-1-ol (See Reference 1).

Issue 4: "We detected a genotoxic structural alert in the impurity profile."

Diagnosis: Benzyl Chloride Carryover (Route Dependent).

  • Context: If you synthesized this via alkylation using 2,4-Dichlorobenzyl chloride instead of reductive amination.

  • Risk: Benzyl halides are potent alkylating agents and known genotoxins (GTIs).

  • Corrective Action:

    • Test for residual 2,4-Dichlorobenzyl chloride using GC-MS (SIM mode).

    • Process Change: Switch to the Reductive Amination route (Aldehyde + Amine) to eliminate the use of alkyl halides entirely.

Analytical Reference Data

Use these parameters to validate your impurity profile.

ComponentIdentityRelative Retention Time (RRT)*Polarity (LogP)Detection Note
SM-1 2-Aminobutan-1-ol~0.2 (Void)-0.5 (Polar)Weak UV. Use CAD/ELSD or derivatization.[1]
Impurity A 2,4-Dichlorobenzyl Alcohol~0.9~2.5Strong UV (220/254 nm).
Product Target Molecule 1.00 ~2.8 Major Peak.
SM-2 2,4-Dichlorobenzaldehyde~1.1~3.2Distinctive carbonyl UV shift.
Impurity B Bis-Alkylated Dimer~1.6~4.5Very hydrophobic; elutes late.

*RRT values are estimated for a standard C18 column with Acidic Mobile Phase (0.1% Formic Acid/Acetonitrile).

Experimental Protocol (Best Practice)

To minimize the impurities listed above, follow this optimized Stepwise Reductive Amination protocol.

  • Imine Formation:

    • Charge 2-Aminobutan-1-ol (1.1 equiv) and Methanol (10 V) into the reactor.

    • Add 2,4-Dichlorobenzaldehyde (1.0 equiv) dropwise at 20–25°C.

    • Optional: Add anhydrous

      
       to absorb water and drive equilibrium.
      
    • Stir for 2 hours. Monitor by HPLC for disappearance of aldehyde (minimizes Impurity A ).

  • Reduction:

    • Cool mixture to 0–5°C.

    • Add Sodium Borohydride (

      
      , 0.6 equiv) portion-wise over 30 minutes. Note: Exothermic.
      
    • Warm to room temperature and stir for 1 hour.

  • Quench & Workup:

    • Quench with water/HCl (adjust to pH < 3 to decompose borate complexes).[1]

    • Wash with DCM (removes non-basic impurities like Impurity A and SM-2 ).

    • Basify aqueous layer to pH > 10 with NaOH.

    • Extract product into Ethyl Acetate.[2]

References

  • Synthesis of Chiral Amino Alcohols

    • Source: VCU / Medicines for All Institute. "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." (2019).
    • Relevance: Establishes the stability and handling of the aminobutanol moiety.
    • URL:

  • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Properties of 2,4-Dichlorobenzaldehyde

    • Source: PrepChem.
    • Relevance: Synthesis and physical properties of the key starting material.[2][3][4][5]

    • URL:

  • Source: European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities.

Sources

overcoming solubility issues of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization Strategies for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol[1][2]

Executive Chemical Profile

Before attempting solubilization, it is critical to understand the physicochemical "personality" of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol (hereafter referred to as 2-DBA ).[1] Most solubility failures with this compound stem from treating it as a neutral molecule rather than a lipophilic weak base.[1]

PropertyValue (Estimated)Implications for Solubility
Functional Class Secondary AminepH Dependent: High solubility at pH < 6; precipitates at pH > 8.[1]
Hydrophobe 2,4-DichlorobenzylAggregation: Strong tendency to "crash out" in aqueous media due to π-π stacking and halogen hydrophobicity.[1][2]
pKa (Basic) ~9.0 – 9.5At physiological pH (7.4), ~5-10% of the compound exists as the insoluble free base, risking precipitation.
LogP > 3.0Highly lipophilic; requires cosolvents or complexation for neutral pH stability.[1]
Troubleshooting Decision Matrix (Interactive Workflow)

Use this logic flow to determine the best solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: Define Application InVivo In Vivo / Animal Dosing Start->InVivo InVitro In Vitro / Cell Culture Start->InVitro HighConc High Conc. (>10 mg/mL)? InVivo->HighConc LowConc Low Conc. (<100 µM)? InVitro->LowConc Yes Yes HighConc->Yes Avoid DMSO No No HighConc->No IP/Oral LowConc->Yes Standard LowConc->No Sensitive Cells SaltForm Protocol A: In Situ Salt Formation (Mesylate/Tartrate) Cosolvent Protocol B: DMSO Stock + Dilution Complex Protocol C: Cyclodextrin (HP-β-CD) Yes->Cosolvent Yes->Complex No->SaltForm No->Complex

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental constraints.

Detailed Protocols & Methodologies
Protocol A: In Situ Salt Formation (The "Acid Test")

Best For: Oral gavage, IP injection, or high-concentration aqueous stocks.[2] Mechanism: Protonation of the secondary amine breaks the crystal lattice energy, converting the insoluble base into a soluble cation.

  • Calculate Molar Equivalents: Determine the moles of 2-DBA. You will need 1.05 equivalents of acid.[1]

  • Select the Acid:

    • Standard: 0.1 M HCl (Hydrochloric acid).[1] Warning: 2,4-dichlorobenzyl salts can sometimes form insoluble hydrochloride hydrates (common ion effect).[1][2]

    • Recommended: Methanesulfonic acid (creates a Mesylate salt) or L-Tartaric acid.[1] These counter-ions are bulkier and often prevent crystal packing, enhancing solubility.[2]

  • Procedure:

    • Weigh 2-DBA into a vial.

    • Add the calculated volume of acid (e.g., 100 mM Methanesulfonic acid in water).

    • Vortex for 60 seconds. Sonicate at 37°C for 10 minutes.

    • Result: Clear solution. If cloudy, add water dropwise until clear.[1][2]

Protocol B: The "Golden" Stock (DMSO/Cosolvent)

Best For: High-throughput screening (HTS), enzymatic assays.[1] Mechanism: DMSO disrupts hydrophobic interactions; dilution into buffer is managed to keep the final concentration below the "crash point."

  • Primary Stock: Dissolve 2-DBA in 100% DMSO to reach 10–50 mM. Store at -20°C.

  • Working Solution (The Critical Step):

    • Do NOT pipette DMSO stock directly into a large volume of PBS.[1] This causes local precipitation (the "white cloud" effect).[1]

    • Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Ethanol first.[1]

    • Final Dilution: Slowly add the PEG/DMSO mix to the agitated media.

    • Limit: Keep final DMSO concentration < 0.5% for cell assays.[1]

Protocol C: Cyclodextrin Complexation (Advanced)

Best For: IV administration, sensitive cell lines, preventing precipitation over time.[1][2] Mechanism: The hydrophobic 2,4-dichlorophenyl ring is encapsulated inside the cyclodextrin torus, while the hydrophilic exterior interacts with water.

  • Reagents: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®).[1]

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1]

  • Complexation:

    • Add 2-DBA powder to the 20% CD solution.[1]

    • Acidify: Adjust pH to ~4.0 using 1N HCl (facilitates initial dissolution).[1]

    • Stir: Stir at room temperature for 4-6 hours.

    • Neutralize (Optional): Slowly readjust pH to 7.0–7.4 using 1N NaOH. The complex should keep the drug in solution even at neutral pH.

    • Filter: Pass through a 0.22 µm PVDF filter.[1]

Frequently Asked Questions (FAQs)

Q1: I dissolved 2-DBA in DMSO, but when I added it to my cell culture media (DMEM), it turned cloudy immediately. Why? A: This is "solvent shock."[1] The 2,4-dichlorobenzyl group is extremely hydrophobic.[2] When DMSO (a solvent) is suddenly replaced by water (an anti-solvent), the molecules aggregate faster than they can disperse.[1]

  • Fix: Use Protocol B. Predilute the DMSO stock into warm culture media slowly while vortexing, or use an intermediate dilution step with PEG-400.

Q2: Can I use 2-DBA in a phosphate buffer (PBS) at pH 7.4? A: Only at very low concentrations (< 10 µM).[1] At pH 7.4, the amine is partially deprotonated, reducing solubility.[2]

  • Fix: If you must use PBS, add 5-10% HP-β-CD (Protocol C) to the buffer before adding the compound.[1] The cyclodextrin acts as a "molecular chaperone" to prevent precipitation.

Q3: Is the hydrochloride salt better than the free base? A: Generally, yes. However, chlorinated aromatics (like the 2,4-dichlorophenyl group) can sometimes form "grease balls" or tight ion pairs with chloride ions that are surprisingly insoluble.[2]

  • Expert Tip: If the HCl salt precipitates, switch to a Mesylate or Tosylate salt.[2] These organic counter-ions disrupt the crystal lattice more effectively.

Q4: How do I store the stock solution? A:

  • DMSO Stock: -20°C, desiccated. Stable for 6 months.

  • Aqueous/Acidic Stock: Prepare fresh. Amines can oxidize over time in aqueous solution, and the dichlorobenzyl group is sensitive to light (photolysis). Store in amber vials.

References
  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][3] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1]

  • PubChem. (n.d.).[1] 2,4-Dichlorobenzyl alcohol (Structural Analogue Data). National Library of Medicine.[1]

Disclaimer: This guide is for research and development purposes only. It does not constitute medical advice. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

troubleshooting degradation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol under heat

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential thermal degradation of this compound during experimental procedures. Our goal is to provide in-depth, scientifically grounded advice to ensure the integrity of your research.

Introduction: Understanding the Molecule's Stability

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol possesses several functional groups that can be susceptible to degradation under thermal stress. These include a secondary amine, a primary alcohol, a dichlorinated aromatic ring, and a benzylic C-N bond. Understanding the interplay of these groups is crucial for anticipating and mitigating degradation. Forced degradation studies, which intentionally stress a molecule, are a cornerstone of pharmaceutical development, helping to elucidate degradation pathways and develop stable formulations and analytical methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the parent peak of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol after heating my sample. What are the likely causes?

A1: Thermal degradation of this molecule can be initiated at several points in its structure. The primary suspects are the secondary amine and primary alcohol functionalities, as well as the carbon-chlorine bonds on the aromatic ring. Key potential degradation pathways include:

  • Oxidation: If your experiment is not conducted under an inert atmosphere, the secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. Functional groups with labile hydrogens, such as the one on the carbon alpha to the nitrogen, are particularly susceptible to oxidation.[3]

  • Intramolecular Cyclization: Amino alcohols can undergo intramolecular cyclization, especially when catalyzed by trace acids or metals, or under thermal stress.[4][5] In this case, the butan-1-ol's hydroxyl group could attack the carbon of the N-benzyl group, or a related intramolecular reaction could occur.

  • Dehalogenation: The carbon-chlorine bond on the dichlorophenyl ring can be labile under certain thermal conditions, potentially leading to the formation of mono-chlorinated or non-chlorinated analogs.[6][7][8]

  • Benzylic C-N Bond Cleavage: The bond between the benzyl group and the nitrogen atom can be susceptible to cleavage under thermal stress, leading to the formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzyl alcohol and 2-aminobutan-1-ol.

A proposed major degradation pathway is illustrated below, which involves an initial cleavage of the benzylic C-N bond.

parent 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol heat Thermal Stress (Heat, Δ) parent->heat cleavage Benzylic C-N Bond Cleavage heat->cleavage degradant1 2,4-Dichlorobenzaldehyde cleavage->degradant1 Product 1 degradant2 2-Aminobutan-1-ol cleavage->degradant2 Product 2

Caption: Proposed initial thermal degradation pathway.

Q2: What are the expected degradation products I should be looking for?

A2: Based on the structure of the parent molecule, you should anticipate a range of potential degradation products. The primary and most likely degradants resulting from the cleavage of the benzylic C-N bond are:

  • 2,4-Dichlorobenzaldehyde

  • 2-Aminobutan-1-ol

Further degradation or side reactions could lead to:

  • 2,4-Dichlorobenzoic acid: If oxidative conditions are present, the aldehyde may be further oxidized.

  • 2,4-Dichlorobenzyl alcohol: If reductive processes are occurring.

  • Cyclized products: Intramolecular reactions of 2-aminobutan-1-ol could lead to cyclic ethers or other structures, although this is generally less favored for shorter chain amino alcohols without specific catalysts.[5]

  • Dechlorinated species: Products where one or both chlorine atoms have been replaced by hydrogen.

Q3: At what temperatures should I be concerned about degradation?

A3: The onset of thermal degradation is highly dependent on the experimental conditions, including the solvent, the presence of oxygen, and any potential catalysts (e.g., trace metals from glassware or reagents). As a general guideline for forced degradation studies, temperatures are often elevated to 50-70°C or higher to accelerate degradation.[3] We recommend performing a preliminary time-course experiment at your intended operating temperature, analyzing samples at regular intervals to determine the rate of degradation.

Temperature RangeExpected Degradation RateRecommended Action
Ambient (~25°C)Negligible for short durationsStandard operating procedure.
40-60°CLow to moderateMonitor for degradation in experiments lasting several hours. Consider use of an inert atmosphere.
> 60°CModerate to highExpect significant degradation. Use of an inert atmosphere is highly recommended. Minimize heating time.

Troubleshooting Guides

This section provides step-by-step guidance for common analytical issues encountered when studying the thermal degradation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol.

Guide 1: HPLC Analysis - Unexpected Peaks or Poor Peak Shape

Q: I'm seeing new, unexpected peaks in my HPLC chromatogram after heating my sample. How do I identify them?

A: The appearance of new peaks is a clear indication of degradation. The following workflow will guide you through the identification process.

start New Peaks Observed in HPLC step1 Step 1: Verify System Suitability Inject a standard of the parent compound. start->step1 step2 Step 2: Hypothesize Degradants Consider likely products (e.g., 2,4-dichlorobenzaldehyde, 2-aminobutan-1-ol). step1->step2 step3 Step 3: Co-injection Spike the degraded sample with standards of hypothesized degradants. step2->step3 step4 Step 4: LC-MS Analysis Determine the mass-to-charge ratio (m/z) of the new peaks. step3->step4 If standards are available step5 Step 5: Structure Elucidation Use MS/MS fragmentation to confirm the structure. step4->step5 end Degradants Identified step5->end

Caption: Workflow for identifying unknown peaks in HPLC.

Experimental Protocol: LC-MS Analysis for Degradant Identification

  • Sample Preparation: Dilute your heat-stressed sample in a suitable mobile phase-compatible solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Utilize a stability-indicating HPLC method. A good starting point is a C18 reverse-phase column with a gradient elution.[9][10][11]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (scan for optimal wavelength) and Mass Spectrometry (positive ion electrospray ionization).

  • Mass Spectrometry Analysis:

    • Acquire full scan data to determine the molecular weight of the eluting peaks.

    • Compare the observed m/z values with the calculated molecular weights of potential degradants.

    • Perform MS/MS (tandem mass spectrometry) on the new peaks to obtain fragmentation patterns. The fragmentation of the N-benzyl group often results in a characteristic tropylium ion at m/z 91.[12]

Q: My peak for the parent compound is tailing. What can I do?

A: Peak tailing for basic compounds like amines is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based column packing.[4][13][14]

Troubleshooting Steps for Peak Tailing:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, minimizing their interaction with the protonated amine analyte.[4][13] Be mindful that using a pH below 2.5 can damage standard silica columns.

  • Use a Different Buffer: Consider using a buffer like ammonium formate instead of phosphate, especially if you are using mass spectrometry detection.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.

  • Use an End-Capped Column: These columns have been treated to reduce the number of free silanol groups, thus minimizing secondary interactions.[13]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., a polymer-based column) may be necessary.

Guide 2: GC-MS Analysis - Derivatization and Fragmentation

Q: Can I use GC-MS to analyze for degradation?

A: Yes, GC-MS is a powerful tool for this analysis, but due to the polar nature of the parent compound and some potential degradants (especially the amino alcohol), derivatization is often necessary to improve volatility and chromatographic performance.[15]

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation: Evaporate your sample to dryness under a stream of nitrogen.

  • Derivatization:

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

    • Heat the sample at 60-70°C for 30-60 minutes to ensure complete derivatization of the amine and alcohol functional groups.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis:

    • Alcohols: Look for characteristic fragments such as the loss of water (M-18) and, for primary alcohols, a peak at m/z 31 (CH2OH+).[15]

    • Amines: Alpha-cleavage is a common fragmentation pathway for amines.[16]

    • Benzyl Compounds: A peak at m/z 91 corresponding to the tropylium ion is a strong indicator of a benzyl moiety.[12]

Preventative Measures

To minimize the thermal degradation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in your experiments, consider the following:

  • Use an Inert Atmosphere: If heating is unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Minimize Heat Exposure: Reduce the duration of heating as much as possible.

  • Control pH: Avoid highly acidic or basic conditions, which can catalyze degradation.

  • Use High-Purity Solvents and Reagents: Impurities can sometimes act as catalysts for degradation.

  • Proper Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere for long-term storage.

By understanding the potential degradation pathways and employing appropriate analytical and preventative strategies, you can ensure the accuracy and reliability of your experimental results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 15, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 15, 2026, from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • Woods, G. F., & Sanders, H. (1946). The Preparation of Piperidine and its Derivatives. Journal of the American Chemical Society, 68(10), 2111–2112.
  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central. Retrieved February 15, 2026, from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved February 15, 2026, from [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved February 15, 2026, from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved February 15, 2026, from [Link]

  • The University of Texas at Austin. (2013). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). Stability indicating HPLC method development - a review. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PubMed Central. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Amino-1-Butanol: A Key Amino Alcohol in Chemical Research. Retrieved February 15, 2026, from [Link]

  • Davis, J. E. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • ResearchGate. (2007). Dechlorination/hydrogenation and destruction reactions of PCDDs in OCDD-added fly ash heated under vacuum. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Benzylethanolamine on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment. Retrieved February 15, 2026, from [Link]

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved February 15, 2026, from [Link]

  • Open Research Newcastle. (2018). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Retrieved February 15, 2026, from [Link]

  • MDPI. (2018). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved February 15, 2026, from [Link]

  • TSI Journals. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Retrieved February 15, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved February 15, 2026, from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. PubMed Central. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in a fluidized bed. PubMed Central. Retrieved February 15, 2026, from [Link]

  • PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing pH for Extraction of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Here, we will delve into the critical role of pH in the liquid-liquid extraction of this compound, offering both theoretical understanding and practical, step-by-step protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing pH for the extraction of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol?

A1: The extraction efficiency of ionizable compounds like 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is fundamentally governed by its charge state, which is directly influenced by the pH of the aqueous solution. This compound contains a secondary amine group, which is basic and can be protonated to form a positively charged ammonium ion.

  • In its neutral (un-ionized) form , the compound is more lipophilic ("fat-loving") and will preferentially partition into an immiscible organic solvent.

  • In its ionized (protonated) form , it becomes more hydrophilic ("water-loving") and will preferentially remain in the aqueous phase.

Therefore, by carefully adjusting the pH of the aqueous phase, we can control the equilibrium between the neutral and ionized forms, thereby dictating its solubility and maximizing its extraction into the desired solvent phase.[1][2][3]

Q2: What is the predicted pKa of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol and how does it guide the extraction strategy?

The "rule of thumb" for liquid-liquid extraction of basic compounds is to adjust the pH of the aqueous solution to at least 2 pH units above the pKa of the analyte to ensure it is in its neutral, extractable form. Conversely, to keep it in the aqueous phase, the pH should be adjusted to at least 2 pH units below the pKa.[3] Given the likely pKa of the amine group is in the 9-11 range, a pH of 11 or higher would be a good starting point for extraction into an organic solvent.[1]

Q3: Which organic solvents are suitable for the extraction?

A3: The choice of organic solvent is critical and should be based on several factors:

  • Polarity: The solvent should be able to solubilize the neutral form of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. Given the presence of the dichlorophenyl group, the molecule will have a degree of lipophilicity. Solvents like dichloromethane, ethyl acetate, and methyl tert-butyl ether (MTBE) are often good choices.

  • Immiscibility with Water: The solvent must not be miscible with water to allow for phase separation.

  • Volatility: A lower boiling point solvent can be more easily removed post-extraction.

  • Analyte Stability: The chosen solvent should not react with the target compound.

It is always recommended to perform a small-scale solvent screening experiment to determine the best solvent for your specific application.

Q4: How can I confirm the efficiency of my extraction?

A4: To validate your extraction efficiency, you will need a reliable analytical method to quantify 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in both the organic and aqueous phases. Common analytical techniques for similar compounds include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a very sensitive and specific method, potentially requiring derivatization of the analyte to increase its volatility.[5][7]

By analyzing the concentration of the analyte in each phase, you can calculate the partition coefficient (K) and the overall extraction efficiency.

II. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Extraction Recovery 1. Suboptimal pH: The pH of the aqueous phase may not be high enough to fully deprotonate the amine, leaving a significant portion in the aqueous phase. 2. Inappropriate Solvent: The chosen organic solvent may have poor solubility for the neutral form of the compound. 3. Insufficient Mixing: Inadequate agitation during extraction leads to poor mass transfer between the phases.1. Systematically increase the pH of the aqueous phase. We recommend testing a range of pH values, for example, pH 9, 10, 11, and 12. Quantify the recovery at each pH to determine the optimum.[8][9] 2. Test a panel of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, toluene). The choice should align with the analyte's polarity.[3] 3. Increase mixing time and vigor. Ensure thorough mixing to maximize the surface area between the two phases, allowing for efficient partitioning.
Emulsion Formation 1. High concentration of analyte or impurities: This can act as a surfactant, stabilizing the emulsion. 2. Vigorous shaking: Overly aggressive mixing can lead to the formation of a stable emulsion. 3. Particulate matter: Undissolved solids can stabilize emulsions.1. Dilute the sample if possible. 2. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. 3. Filter the initial sample before extraction. 4. "Salting out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.
Analyte Degradation 1. Extreme pH: Very high or very low pH can potentially lead to the degradation of the target molecule. 2. Reactive Solvent: The chosen organic solvent may be reacting with the analyte.1. Perform stability studies at the tested pH values. Analyze for the appearance of degradation products using an appropriate analytical method. 2. Ensure the chosen solvent is inert. Check for potential reactivity with amines or alcohols.
Poor Phase Separation 1. Similar densities of the two phases: This can make it difficult to distinguish the interface. 2. Presence of a third, partially miscible solvent: For example, if the initial sample is dissolved in a solvent like ethanol or acetone.1. Choose an organic solvent with a significantly different density from water (e.g., dichloromethane is denser, while ethyl acetate is less dense). 2. Remove any partially miscible solvents from the initial sample before extraction, for example, by evaporation.

III. Experimental Protocol: Determining Optimal Extraction pH

This protocol outlines a systematic approach to identify the optimal pH for the liquid-liquid extraction of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol.

Materials and Reagents:
  • Stock solution of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol of known concentration

  • Selected organic extraction solvent (e.g., ethyl acetate)

  • Deionized water

  • Buffer solutions or dilute acid/base (e.g., 0.1 M HCl, 0.1 M NaOH) for pH adjustment

  • pH meter

  • Separatory funnels or centrifuge tubes

  • Vortex mixer

  • Analytical instrumentation (e.g., HPLC-UV)

Step-by-Step Methodology:
  • Prepare a series of aqueous solutions at different pH values. For example, prepare solutions at pH 2, 4, 6, 8, 9, 10, 11, and 12.

  • Spike a known amount of the analyte stock solution into a fixed volume of each buffered aqueous solution.

  • Add an equal volume of the organic extraction solvent to each aqueous solution.

  • Mix the two phases thoroughly for a set amount of time (e.g., 2 minutes of gentle inversions or vortexing).

  • Allow the phases to separate. Centrifugation can be used to expedite this process and break any minor emulsions.

  • Carefully collect both the aqueous and organic phases.

  • Quantify the concentration of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in each phase using a validated analytical method.

  • Calculate the partition coefficient (K) and the extraction efficiency (%) for each pH value.

    • Partition Coefficient (K): K = [Analyte]_organic / [Analyte]_aqueous

    • Extraction Efficiency (%): %E = (moles_analyte_organic / total_moles_analyte) * 100

Data Presentation:
pH of Aqueous PhaseConcentration in Organic Phase (µg/mL)Concentration in Aqueous Phase (µg/mL)Partition Coefficient (K)Extraction Efficiency (%)
2.05950.055%
4.08920.098%
6.015850.1815%
8.040600.6740%
9.075253.0075%
10.090109.0090%
11.098249.0098%
12.099199.0099%

(Note: The data in this table is illustrative and should be experimentally determined.)

Visualization of the Extraction Workflow

Extraction_Workflow cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase A Aqueous Solution (with Analyte) B Adjust pH A->B Control Charge State C Protonated Analyte (Low pH) B->C pH < pKa D Neutral Analyte (High pH) B->D pH > pKa E Add Organic Solvent C->E D->E F Mix & Separate E->F E->F G Organic Phase with Extracted Analyte F->G High Recovery F->G Low Recovery H Aqueous Phase (Analyte Removed) F->H F->H

Caption: Workflow for pH-controlled liquid-liquid extraction.

IV. Back-Extraction for Enhanced Purity

For applications requiring very high purity, a back-extraction step can be employed. After extracting the neutral analyte into the organic phase at high pH, it can be re-extracted into a fresh, acidic aqueous phase (e.g., pH 2).[1][3] This process will protonate the analyte, making it water-soluble again, while leaving neutral impurities behind in the organic layer. The pH of the new aqueous phase can then be raised again to precipitate or re-extract the purified compound.

Back_Extraction A Organic Phase (Analyte + Neutral Impurities) B Add Acidic Aqueous Phase (e.g., pH 2) A->B C Mix & Separate B->C D Aqueous Phase (Protonated Analyte) C->D Analyte moves to aqueous E Organic Phase (Neutral Impurities) C->E Impurities remain F Adjust to High pH D->F G Purified Analyte F->G Precipitate or re-extract

Caption: The principle of back-extraction for purification.

V. References

  • Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. [Link]

  • Power, L. A., Clayton, A. D., Reynolds, W. R., Hose, D. R. J., Ainsworth, C., Chamberlain, T. W., Nguyen, B. N., Bourne, R. A., Kapur, N., & Blacker, A. J. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2153-2160. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Analytical Methods.

  • 4-{[(2,3-dichlorophenyl)methyl]amino}butan-2-ol.

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 16(2), 1. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

  • Valkonen, S., Kangas, J., & Savolainen, K. (1993). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Journal of analytical toxicology, 17(6), 357–360. [Link]

  • Valkonen, S., Kangas, J., & Savolainen, K. (1993). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. ResearchGate. [Link]

  • 4-Amino-1-butanol. ChemBK. [Link]

Sources

resolving separation peaks of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Personality" Challenge

Welcome to the Resolution Center. You are likely encountering difficulties with 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol (hereafter referred to as DCP-AB ).

From a chromatographic perspective, this molecule presents a "dual-personality" challenge that defeats standard generic gradients:

  • The Basic Anchor (Problem: Tailing): The secondary amine (–NH–) function is basic (pKa ≈ 9.2–9.5). At neutral or low pH, it becomes protonated (cationic), interacting strongly with residual silanols on silica columns, causing severe peak tailing (the "Shark Fin" effect).

  • The Hydrophobic Shield (Problem: Retention Shifts): The 2,4-dichlorobenzyl group is highly lipophilic and electron-deficient, leading to strong hydrophobic retention that can mask polar impurities.

  • The Chiral Center (Problem: Hidden Isobars): The butan-1-ol backbone contains a chiral center at C2. Unless you are using a chiral method, the enantiomers will co-elute, potentially hiding isomeric impurities.

This guide is structured to address these three specific failure modes.

Module 1: Eliminating Peak Tailing (The "Shark Fin")

The Symptom: Asymmetric peaks with long tails (Tailing Factor


).
The Cause:  Ion-Exchange Mechanism.[1] At pH < 9, the secondary amine is positively charged (

). It binds to deprotonated silanol groups (

) on the column stationary phase, acting like a cation-exchange resin rather than a reversed-phase interaction.
Protocol A: The High-pH Strategy (Recommended)

Why it works: By raising the mobile phase pH to 10.0 (above the pKa of ~9.3), we force the amine into its neutral, free-base form. Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.

Required Column: High-pH stable Hybrid Silica (e.g., Agilent Poroshell HPH-C18, Waters XBridge BEH C18). Do NOT use standard silica columns at pH 10; they will dissolve.

Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (100%).

Gradient Parameters:

Time (min) % B Flow Rate Rationale
0.0 5 1.0 mL/min Initial wetting.
1.0 5 1.0 mL/min Isocratic hold to stack polar impurities.
10.0 95 1.0 mL/min Elute the hydrophobic DCP-AB.
12.0 95 1.0 mL/min Wash lipophilic contaminants.

| 12.1 | 5 | 1.0 mL/min | Re-equilibration. |

Protocol B: The Chaotropic Low-pH Strategy (Alternative)

Why it works: If you are restricted to standard silica columns, you must suppress the silanol activity. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, "capping" the positive charge of the amine and masking silanols.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Warning: TFA suppresses ionization in LC-MS. If using MS, use 0.1% Formic Acid + 20mM Ammonium Formate instead.

Module 2: Enhancing Selectivity (Separating Impurities)

The Symptom: A "shoulder" on the main peak or inability to separate DCP-AB from its precursor (2,4-dichlorobenzaldehyde) or des-chloro impurities.

The Solution: Leverage


 Interactions.
Standard C18 columns separate based on hydrophobicity (dispersive forces). However, the 2,4-dichlorophenyl ring  is electron-deficient due to the electronegative chlorine atoms.

Recommended Column: Phenyl-Hexyl or Biphenyl stationary phases. Mechanism: These phases engage in


 stacking with the aromatic ring of DCP-AB. This interaction is orthogonal to hydrophobicity, allowing the separation of the target molecule from impurities that lack the specific chlorination pattern or the aromatic ring.

Troubleshooting Logic Diagram:

TroubleshootingLogic Start Start: Evaluating Peak Shape CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckpH Check Mobile Phase pH CheckTailing->CheckpH Yes CheckResolution Is Impurity Co-eluting? CheckTailing->CheckResolution No HighpH Switch to pH 10 Method (Hybrid Silica) CheckpH->HighpH If Column Allows AddModifier Add 0.1% TFA or Triethylamine (TEA) CheckpH->AddModifier If Standard Silica HighpH->CheckResolution AddModifier->CheckResolution SwitchColumn Switch to Phenyl-Hexyl (Leverage Pi-Pi) CheckResolution->SwitchColumn Yes (Aromatic Impurity) GradientOpt Flatten Gradient Slope (10-60% B over 20 min) CheckResolution->GradientOpt Yes (Polar Impurity) Success Resolution Achieved CheckResolution->Success No SwitchColumn->Success GradientOpt->Success

Caption: Decision matrix for diagnosing peak tailing and selectivity issues in secondary amine chromatography.

Module 3: Chiral Resolution (Separating Enantiomers)

The Symptom: You observe a single peak in Achiral HPLC, but the optical rotation is off, or you need to quantify the (R)- vs (S)- enantiomer of the aminobutanol moiety.

The Challenge: The chiral center is on the aliphatic chain, not the aromatic ring. The Solution: Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase.

Chiral Method Development Protocol
  • Column Selection:

    • Primary Choice: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

    • Secondary Choice: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

  • Mobile Phase (Normal Phase):

    • Base: n-Hexane / Ethanol (90:10).

    • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? In normal phase, the secondary amine of DCP-AB will stick irreversibly to the silica support of the chiral column without a basic modifier. DEA competes for these sites, allowing the enantiomers to interact with the chiral selector.

  • Visualization of Chiral Recognition:

ChiralInteraction Analyte DCP-AB Enantiomers (R/S) Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding & Sterics Selector Amylose Polymer (Helical Cavity) Selector->Complex Separation Split Peaks (Different Retention) Complex->Separation Thermodynamic Difference

Caption: Mechanism of enantiomeric separation via transient diastereomeric complex formation.

Summary of Recommended Conditions
ParameterAchiral Purity (LC-MS Compatible)Achiral Purity (Robustness Focus)Chiral Separation
Column Agilent Poroshell HPH-C18Phenomenex Luna Phenyl-HexylChiralpak IA or AD-H
Mobile Phase A 10mM Ammonium Formate (pH 3.8)10mM Ammonium Bicarbonate (pH 10)n-Hexane + 0.1% DEA
Mobile Phase B AcetonitrileAcetonitrileEthanol or IPA
Additive Formic Acid (for shape)Ammonium Hydroxide (for neutral state)Diethylamine (Essential!)
Temp 40°C30-40°C25°C (Lower temp improves chiral selectivity)
References
  • Agilent Technologies. (2016).[2] Low and High pH Stability of an Agilent Poroshell HPH C18.[2][3] Retrieved from

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from

  • Waters Corporation. (2025). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • SIELC Technologies. (2018). Separation of (2R)-2-Aminobutan-1-ol on Newcrom R1 HPLC column. Retrieved from

Disclaimer: These protocols are designed for research purposes. Always verify method performance with your specific sample matrix and validate according to ICH guidelines for pharmaceutical applications.

Sources

removing unreacted starting materials from 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

[1]

Executive Summary & Chemical Logic

This guide addresses the purification of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol (hereafter referred to as the Target Amine ).[1] This secondary amine is typically synthesized via reductive amination of 2,4-dichlorobenzaldehyde and 2-aminobutan-1-ol .[1]

The Separation Challenge

Successful purification relies on exploiting the distinct physicochemical properties of the three key components in your crude reaction mixture:

ComponentRoleChemical NatureSolubility ProfilepKa (Approx)
Target Amine ProductSecondary Amine / Lipophilic TailSoluble in organic solvents (DCM, EtOAc).[1] Water soluble only at pH < 4. ~9.5 (Conjugate Acid)
2-Aminobutan-1-ol Reagent (Nucleophile)Polar Amino AlcoholHighly Water Soluble (Miscible).[1] Poor solubility in non-polar organics.~9.5 (Conjugate Acid)
2,4-Dichlorobenzaldehyde Reagent (Electrophile)Neutral / LipophilicSoluble in organics.[1] Insoluble in water. N/A (Neutral)

Core Strategy:

  • Remove 2-Aminobutan-1-ol: Its high water solubility allows removal via simple aqueous washing.[1]

  • Remove 2,4-Dichlorobenzaldehyde: Requires chemoselective scavenging (Bisulfite wash) or pH-switch extraction (Acid-Base workup).[1]

Primary Protocol: The "pH-Switch" Extraction

Best for: General purification, removing both neutral (aldehyde) and polar (amino alcohol) impurities.[1]

This protocol uses the basicity of the Target Amine to separate it from neutral impurities.

Reagents Required
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1M HCl (3 x volumes).

    • Mechanism:[2][3][4][5] The Target Amine protonates (

      
      ) and moves to the Aqueous Phase .
      
    • The neutral 2,4-Dichlorobenzaldehyde remains in the Organic Phase .[1]

    • Action:Keep the Aqueous Layer. Set aside the Organic Layer (contains aldehyde waste).

  • Organic Wash:

    • Wash the acidic aqueous layer once with fresh DCM.

    • Why: This removes any entrained neutral impurities. Discard this organic wash.

  • Basification:

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 2M NaOH until pH > 12. Monitor with pH paper.

    • Mechanism:[2][3][4][5] The Target Amine deprotonates (

      
      ) and precipitates/oils out of water.
      
  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x volumes).

    • Action:Keep the Organic Layer. The unreacted 2-aminobutan-1-ol remains in the aqueous waste due to its high polarity.[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visual Workflow (DOT)

AcidBaseExtractionStartCrude Mixture(Target + Aldehyde + Amino Alcohol)AcidStepAdd 1M HCl & ExtractStart->AcidStepOrgLayer1Organic Layer 1(Contains Aldehyde)AcidStep->OrgLayer1 Neutrals stayAqLayer1Aqueous Layer (pH < 2)(Contains Target Salt + Amino Alcohol)AcidStep->AqLayer1 Amines protonateBaseStepBasify to pH > 12(Add NaOH)AqLayer1->BaseStepExtractStepExtract with DCMBaseStep->ExtractStepAqWasteAqueous Waste(Contains 2-Aminobutan-1-ol)ExtractStep->AqWaste Polar impurities stayFinalOrgFinal Organic Layer(Target Amine Free Base)ExtractStep->FinalOrg Target extracts

Caption: Logical flow for separating amine product from neutral aldehydes and polar starting materials.

Secondary Protocol: Bisulfite Scavenging

Best for: Removing stubborn traces of 2,4-Dichlorobenzaldehyde without full acid-base extraction.[1]

If the aldehyde persists (visible as a spot at

11678
Protocol
  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Wash: Dissolve crude product in EtOAc. Add the bisulfite solution (1:1 volume ratio).

  • Agitation: Vigorously stir or shake for 15-30 minutes .

    • Note: Bisulfite adduct formation is reversible; adequate contact time is essential.

  • Separation: Separate layers. The aldehyde is now trapped in the aqueous layer as a sulfonate salt.

  • Rinse: Wash the organic layer with water, then brine.

Advanced Purification: HCl Salt Crystallization

Best for: Achieving >98% purity for biological testing.

Converting the oil to a solid salt often excludes impurities that acid-base extraction cannot remove.[1]

  • Dissolve: Dissolve the free base (oil) in a minimum amount of dry Ethanol or Isopropanol.

  • Acidify: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Crystallize:

    • Add Diethyl Ether or Hexanes dropwise until the solution turns cloudy.

    • Cool to -20°C overnight.

  • Filter: Collect the white precipitate.

    • Result:2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol Hydrochloride .[1]

Troubleshooting & FAQs

Q1: I have a persistent emulsion during the extraction. What do I do?

Cause: The amino-alcohol backbone acts as a surfactant, or the pH is near the pKa (buffering region).[1] Fix:

  • Salting Out: Add solid NaCl to saturate the aqueous layer. This increases the density difference and "pushes" organics out.

  • Filtration: Filter the emulsion through a pad of Celite to break physical particulate stabilization.

  • Solvent Switch: If using DCM, try adding a small amount of Methanol (5%) to break surface tension.

Q2: My yield is lower than expected after Acid-Base workup.

Cause: The Target Amine might be partially water-soluble even at high pH due to the hydroxyl group on the butanol chain.[1] Fix:

  • Check pH: Ensure the aqueous phase is strictly pH > 12 before the final extraction.

  • Multiple Extractions: Perform 4-5 extractions with DCM rather than the standard 3.

  • Salt the Water: Saturate the basic aqueous layer with NaCl before extraction to decrease water solubility of the amine (Salting-out effect).[1]

Q3: How do I confirm the aldehyde is gone without running an NMR?

Method: Thin Layer Chromatography (TLC).

  • Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain.[1]

  • Observation: Aldehydes stain yellow/orange instantly. Amines usually do not stain or stain faintly. If the yellow spot is gone, the aldehyde is removed.

Decision Matrix: Troubleshooting Flow

TroubleshootingIssueProblem DetectedTypeIdentify IssueIssue->TypeAldehydeAldehyde Present(NMR ~10ppm)Type->AldehydeYieldLow YieldType->YieldEmulsionEmulsionType->EmulsionSol_BisulfitePerform Bisulfite Wash(Protocol 3)Aldehyde->Sol_BisulfiteSol_pHCheck pH > 12Re-extract AqueousYield->Sol_pHSol_SaltSaturate Aq with NaCl(Salting Out)Emulsion->Sol_Salt

Caption: Quick decision tree for common purification issues.

References

  • Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link][1]

    • Context: Used to approximate the pKa of secondary amines (approx 9-10) for acid-base extraction logic.[1]

  • University of Rochester. (n.d.). Workup: Aldehydes - Bisulfite Extraction. Department of Chemistry. Retrieved from [Link][1]

    • Context: Authoritative protocol for using Sodium Bisulfite to remove unreacted aldehydes.[7]

    • Context: Validation of the bisulfite adduct mechanism for purification.[9]

  • Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link]

    • Context: General mechanism and stoichiometry for the synthesis of secondary amines.

Validation & Comparative

Structural Verification Guide: 1H NMR Analysis of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol (hereafter referred to as 2,4-DCBA-Butanol ).

Context: This molecule serves as a critical chiral amino-alcohol intermediate, sharing structural motifs with antitubercular agents (e.g., Ethambutol analogs) and antifungal pharmacophores. Its analysis presents specific challenges: distinguishing the 2,4-dichlorophenyl substitution pattern and resolving diastereotopic protons induced by the chiral center at C2.

Comparative Scope: We compare the spectral "performance" (resolution and diagnostic utility) of the target molecule against:

  • The Unsubstituted Analog: (2-Benzylaminobutan-1-ol) to validate the halogenation pattern.

  • Solvent Alternatives: CDCl₃ vs. DMSO-d₆ to optimize proton exchange resolution.

Part 1: Molecular Architecture & NMR Strategy

Before acquisition, the molecule must be deconstructed into magnetically distinct environments. The presence of the chiral center at C2 renders adjacent methylene groups (


 and 

) diastereotopic, a phenomenon often overlooked in standard QC protocols.
DOT Diagram: Structural Logic Flow

NMR_Logic Molecule Target: 2,4-DCBA-Butanol Chiral_Center Chiral Center (C2) (S/R Enantiomer) Molecule->Chiral_Center Aromatic Aromatic Region (2,4-Dichloro) Molecule->Aromatic Benzylic Benzylic CH2 (Diastereotopic) Chiral_Center->Benzylic Induces AB System Aliphatic Butanol Chain (Ethyl + CH2OH) Chiral_Center->Aliphatic Splits CH2-OH Aromatic->Benzylic Deshielding Effect

Figure 1: Structural logic map highlighting the influence of the chiral center on adjacent proton environments.

Part 2: Experimental Protocol (Self-Validating)

Solvent Selection Strategy

For this specific amino-alcohol, solvent choice dictates the visibility of the exchangeable protons (OH/NH).[1]

SolventApplicationProsCons
CDCl₃ (Chloroform-d) Routine QCSharp aliphatic resolution; standard reference.OH/NH often broad/invisible; Acidic traces may catalyze exchange.[1]
DMSO-d₆ Structural CharacterizationRecommended. Slows proton exchange; reveals OH coupling; separates diastereotopic signals.High viscosity broadens lines slightly; large water peak (3.33 ppm).
Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the free base oil or solid.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If analyzing the HCl salt , add 1-2 drops of Na₂CO₃ in D₂O or perform a free-base extraction first, otherwise, the ammonium proton (

      
      ) will obscure the 8.0–9.0 ppm region.
      
  • Equilibration: Allow sample to sit for 5 mins to ensure H-bond equilibrium.

  • Acquisition: Run at 298 K; minimum 16 scans (64 recommended for minor impurity detection).

Part 3: Spectral Analysis & Comparative Assessment

This section objectively compares the target molecule's spectrum against its non-chlorinated analog to demonstrate how to validate the 2,4-dichloro substitution.

Region A: The Aromatic Fingerprint (7.0 – 7.5 ppm)

The Challenge: Distinguishing the 2,4-dichloro pattern from a standard benzyl group.

  • Target (2,4-DCBA-Butanol): Shows a characteristic 1:1:1 pattern (depending on resolution).

    • H-3 (d, ~2 Hz): Meta-coupling only. Most deshielded due to two ortho-Cl atoms.

    • H-6 (d, ~8 Hz): Ortho-coupling to H-5.

    • H-5 (dd, ~8, 2 Hz): Overlaps or appears between H-3 and H-6.

  • Alternative (Unsubstituted Benzyl): Shows a multiplet integrating to 5 protons (7.2–7.4 ppm).

Region B: The Benzylic "Gatekeeper" (3.7 – 4.0 ppm)

Expert Insight: This is the most critical region for chirality validation. In an achiral molecule (e.g., benzylamine), the benzylic


 is a singlet. In 2,4-DCBA-Butanol , the adjacent chiral center renders these protons diastereotopic .[2]
  • Observation: You will NOT see a singlet. You will see an AB Quartet (two doublets with large geminal coupling,

    
    ).
    
  • Chemical Shift: The 2,4-dichloro substitution shifts this signal downfield (~3.85 ppm) compared to the unsubstituted analog (~3.75 ppm).

Region C: The Aliphatic Core
  • Methine (CH-N): Multiplet at ~2.6–2.8 ppm.[3]

  • Hydroxymethyl (

    
    ):  Distinct ABX system or multiplet at 3.4–3.6 ppm.
    
  • Ethyl Group: Standard triplet (0.9 ppm) and multiplet (1.4 ppm).

Comparative Data Table: Target vs. Analog
Proton AssignmentTarget: 2,4-Dichloro Deriv.[3] (

ppm, DMSO-d₆)
Alternative: Unsubstituted Analog (

ppm, DMSO-d₆)
Diagnostic Value
Ar-H (Pattern) 7.25–7.55 (3H, m/dd) 7.20–7.40 (5H, m)High: Proton count & splitting confirms halogenation.
Benzylic

3.85 (AB q) 3.72 (AB q)Medium: Downfield shift due to electron-withdrawing Cl.

2.75 (m)2.65 (m)Low: Core skeleton is identical.

3.45 (m)3.40 (m)Low: Remote from substitution site.

Note: Chemical shifts are approximate (


 ppm) and concentration-dependent.

Part 4: Troubleshooting & Artifacts

DOT Diagram: Diagnostic Decision Tree

Troubleshooting Start Spectrum Acquired Check_Ar Check Aromatic Region (Integrate Area) Start->Check_Ar Is_3H Integral = 3H? Check_Ar->Is_3H Is_5H Integral = 5H? Check_Ar->Is_5H Check_Benz Check Benzylic CH2 Is_3H->Check_Benz Correct Subst. Result_Wrong ERROR: Unsubstituted Analog Is_5H->Result_Wrong Missing Cl Singlet Appears as Singlet Check_Benz->Singlet AB_Qt Appears as AB Quartet Check_Benz->AB_Qt Result_Racemic WARNING: Check Chirality/Solvent Singlet->Result_Racemic Fast Exchange or Achiral Impurity Result_OK CONFIRMED: 2,4-DCBA-Butanol AB_Qt->Result_OK

Figure 2: Decision tree for validating the structure based on proton integration and multiplicity.

Common Issues
  • Missing OH/NH Peaks: If run in CDCl₃, these protons often broaden into the baseline due to rapid exchange. Solution: Switch to DMSO-d₆ or add a drop of D₂O (which will make them disappear entirely, confirming their identity).

  • Water Peak Interference: In DMSO-d₆, water appears at ~3.33 ppm, often obscuring the

    
     signals. Solution:  Use dry DMSO ampoules or shift the temperature to 310 K to move the water peak.
    

References

  • Abraham, R. J., et al. (2006).[4] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • ChemicalBook. (n.d.). "2,4-Dichlorobenzylamine 1H NMR Spectrum."

  • Master Organic Chemistry. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy."

  • Sigma-Aldrich. (n.d.). "NMR Chemical Shifts of Common Impurities."

Sources

IR spectroscopy characteristic bands for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Characterization of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Executive Summary & Structural Context

This guide provides a definitive spectroscopic analysis of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol . As a secondary amine derivative featuring a chiral amino-alcohol core and a halogenated aromatic ring, this molecule presents a complex vibrational profile.

In drug development, this structure often serves as a key intermediate (resembling fragments of ethambutol or lumefantrine-type antimalarials). The critical analytical challenge is not merely identification, but differentiation —specifically verifying the reductive amination of 2,4-dichlorobenzaldehyde with 2-aminobutan-1-ol without retaining toxic aldehyde precursors.

Key Structural Motifs for IR Analysis:

  • Primary Alcohol (-CH₂OH): Strong H-bonding potential.

  • Secondary Amine (-NH-): The critical linkage formed during synthesis.

  • 2,4-Dichlorophenyl Group: Provides a unique "fingerprint" pattern (1,2,4-substitution).

Strategic Comparison: Technique Selection

For this specific molecule, the choice of sampling technique significantly alters the spectral quality due to the hygroscopic nature of amino alcohols.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet/Liquid Cell) Verdict for this Molecule
Sample Prep Minimal (Drop-and-shoot).Labor-intensive (Grinding/Dilution).ATR is Superior. The molecule is likely a viscous oil or low-melting solid; KBr absorbs moisture, obscuring the O-H/N-H region.
Pathlength Fixed (~2 µm).Variable.ATR allows for consistent quantitative tracking of the C-Cl bands.
Peak Shifts Slight redshift in low-frequency regions due to refractive index changes.Standard frequency positions.Transmission is only required if matching legacy library data collected on dispersive instruments.

Characteristic Band Analysis

The following analysis dissects the spectrum into three logical zones.

Zone A: High Frequency (3600 – 2700 cm⁻¹)
  • O-H Stretch (3200–3400 cm⁻¹): As a primary alcohol, this will appear as a broad, strong band . In neat samples (ATR), intermolecular H-bonding widens this peak significantly.

  • N-H Stretch (3300–3350 cm⁻¹): For a secondary amine, expect a single, weak-to-medium sharp band . Crucial Note: This is often buried on the shoulder of the massive O-H stretch. You may need second-derivative processing to resolve it clearly.

  • C-H Stretches:

    • Aromatic (Csp²-H): Weak intensity just above 3000 cm⁻¹ (3050–3100 cm⁻¹).

    • Aliphatic (Csp³-H): Strong intensity below 3000 cm⁻¹ (2850–2960 cm⁻¹), derived from the butyl chain.

Zone B: The "Silent" & Double Bond Region (2700 – 1500 cm⁻¹)
  • The "Absence" Indicator: The most critical QC check is the absence of the Carbonyl (C=O) peak at 1680–1710 cm⁻¹ . If this peak exists, unreacted 2,4-dichlorobenzaldehyde is present.

  • Aromatic Ring Modes (C=C): A pair of sharp bands between 1450–1600 cm⁻¹ confirms the benzene ring.[1][2][3] The halogen substitution often intensifies the band near 1470 cm⁻¹.

Zone C: Fingerprint & Halogen Region (< 1500 cm⁻¹)
  • C-N Stretch (1180–1360 cm⁻¹): A medium intensity band identifying the newly formed amine linkage.

  • C-O Stretch (1050–1150 cm⁻¹): Strong band characteristic of primary alcohols.

  • 1,2,4-Substitution Pattern: Look for strong out-of-plane (OOP) bending bands at 800–860 cm⁻¹ (two adjacent Hydrogens) and ~870–900 cm⁻¹ (isolated Hydrogen).

  • C-Cl Stretch (600–800 cm⁻¹): Aryl chlorides show strong bands here, though often obscured by the ATR crystal cutoff (diamond cuts off at ~525 cm⁻¹, ZnSe at ~650 cm⁻¹).

Consolidated Data Table

Frequency (cm⁻¹)IntensityAssignmentDiagnostic Value
3200–3400 Broad, StrongO-H Stretch (H-bonded)Confirms Alcohol moiety.
3300–3320 Sharp (Shoulder)N-H Stretch (Secondary)Confirms Amine formation.[4]
3050–3090 WeakC-H Stretch (Aromatic)Confirms Benzyl ring.
2850–2960 StrongC-H Stretch (Aliphatic)Confirms Butyl chain.
~1690–1710 ABSENT C=O[5] Stretch (Aldehyde)CRITICAL: Must be absent to pass QC.
1580, 1470 MediumC=C Ring StretchAromatic skeleton confirmation.
1050–1080 StrongC-O Stretch (Primary Alcohol)Distinguishes from non-alcohol impurities.
810–860 StrongC-H OOP Bend (1,2,4-sub)Specific to 2,4-dichloro substitution.
700–750 Medium/StrongC-Cl StretchHalogen confirmation.

Experimental Workflow & Logic

Method Validation Workflow (Graphviz)

IR_Workflow Start Crude Reaction Mixture Isolation Isolation/Workup (Remove Solvent) Start->Isolation ATR_Analysis ATR-FTIR Analysis (ZnSe or Diamond Crystal) Isolation->ATR_Analysis Decision_CO Check 1680-1710 cm⁻¹ (Carbonyl Region) ATR_Analysis->Decision_CO Fail_Aldehyde FAIL: Peak Detected (Unreacted Aldehyde) Decision_CO->Fail_Aldehyde Peak Present Pass_Aldehyde PASS: Region Silent Decision_CO->Pass_Aldehyde No Peak Decision_NH Check 3300-3400 cm⁻¹ (OH/NH Region) Pass_Aldehyde->Decision_NH Fail_Amine FAIL: Missing Broad OH or NH Shoulder Decision_NH->Fail_Amine Ambiguous Pass_Final PASS: Product Confirmed (2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol) Decision_NH->Pass_Final Confirmed

Caption: Logic flow for distinguishing the target molecule from its aldehyde precursor using FTIR.

Protocol: ATR-FTIR Data Acquisition
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Application:

    • If Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal.

    • If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Collect 16–32 scans.

  • Post-Processing: Apply "ATR Correction" (if available in software) to normalize band intensities for comparison with transmission libraries.

  • Cleaning: Clean crystal immediately with Isopropanol (IPA) to prevent the amine from adhering to the ZnSe surface.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for functional group assignment rules).
  • NIST Chemistry WebBook. IR Spectrum of 2,4-Dichlorobenzaldehyde. National Institute of Standards and Technology.[6][7][8] [Link] (Used to verify the precursor Carbonyl band position).

  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-1-butanol. National Institute of Standards and Technology.[6][7][8] [Link] (Used to verify the amino-alcohol core vibrations).

  • Kumar, M., et al. (2016). "Synthesis and characterization of Novel Related Substances of Lumefantrine." Der Pharma Chemica, 8(3):91-100.[4] [Link] (Provides experimental IR data for similar dichlorobenzyl-amino-ethanol structures, validating the NH/OH overlap regions).

Sources

Definitive Guide: Structural Elucidation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In pharmaceutical development, the compound 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol represents a classic "problematic intermediate." It contains a single chiral center (derived from 2-aminobutan-1-ol) and a flexible ethyl chain. While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms connectivity, and Nuclear Magnetic Resonance (NMR) confirms relative purity, neither can unambiguously assign the absolute configuration (R vs. S) without derivatization.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives.[1] We demonstrate that SC-XRD is not merely a structural confirmation tool but the primary analytical standard for this class of halogenated amino-alcohols, primarily due to the anomalous scattering power of the chlorine substituents.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

For a researcher tasked with validating the chirality of this API intermediate, three paths exist. The following table objectively compares these methodologies based on experimental data reliability and workflow efficiency.

Table 1: Performance Matrix for Absolute Configuration Determination
FeatureSC-XRD (Gold Standard) Solution NMR (NOESY/COSY) Chiral HPLC/SFC
Primary Output 3D Atomistic Model & PackingConnectivity & Relative EnvironmentRetention Time Comparison
Absolute Config. Direct Determination (via Flack Parameter)Indirect (Requires Mosher's Ester)Indirect (Requires Reference Std)
Sample Req. Single Crystal (>0.1 mm)Dissolved Sample (~5-10 mg)Dissolved Sample (<1 mg)
Time to Result 2–24 Hours (Collection + Solve)24–48 Hours (Derivatization + 2D exp)1 Hour (Method Dev takes days)
Ambiguity Risk Low (R-factor < 5%)High (Flexible chain averaging)Medium (Co-elution risks)
Critical Advantage Detects Polymorphs & SolvatesHigh ThroughputHigh Sensitivity
Why Alternatives Fail for This Molecule[1]
  • NMR Limitations: The ethyl group attached to the chiral center in 2-aminobutan-1-ol derivatives is conformationally flexible. In solution, this rapid rotation averages the NOE (Nuclear Overhauser Effect) signals, making it difficult to distinguish spatial proximity required for stereochemical assignment [1]. Furthermore, determining absolute configuration requires reacting the sample with a chiral auxiliary (e.g., Mosher's acid chloride), introducing a purification step that risks racemization.

  • Computational DFT: While Density Functional Theory (DFT) can predict NMR shifts, the presence of the heavy dichlorophenyl ring introduces relativistic effects and conformational minima that are computationally expensive to model accurately without an experimental starting point [2].

Why SC-XRD Wins: The Heavy Atom Effect

The presence of the 2,4-dichlorophenyl moiety is the deciding factor. Chlorine atoms (


) have a significant anomalous scattering contribution (

), especially when using Cu-K

radiation. This allows the refinement of the Flack Parameter , a value that mathematically distinguishes between the correct structure (Flack

0) and its inverted image (Flack

1) with high statistical confidence [3].

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed with internal check-points (validation gates).

Phase A: Crystal Growth (Vapor Diffusion)

Objective: Obtain a single crystal suitable for diffraction from a flexible amino-alcohol.

  • Solvent Selection: Dissolve 20 mg of the compound in 1 mL of Methanol (good solubility for polar amino-alcohols).

  • Antisolvent: Use Diisopropyl Ether (DIPE) as the precipitant.

  • Setup: Place the methanol solution in an inner vial. Place the open inner vial inside a larger jar containing 5 mL of DIPE. Seal the outer jar.

  • Mechanism: DIPE slowly diffuses into the methanol, lowering solubility gradually. This slow approach freezes the flexible ethyl chain into an ordered lattice, preventing the formation of amorphous oils common with amino-alcohols.

Phase B: Data Collection Strategy

Instrument: Diffractometer equipped with a Photon-counting detector and Cu-K


 source  (

Å).
  • Why Copper? Although Molybdenum (Mo) is standard, Copper radiation maximizes the anomalous signal from the Chlorine atoms, which is critical for the absolute configuration assignment of light-atom organic molecules.

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This minimizes thermal vibration (atomic displacement parameters), sharpening the diffraction spots at high angles.

Phase C: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) [4].

  • Space Group Determination: Expect a chiral space group (e.g.,

    
     or 
    
    
    
    ) due to the enantiopure starting material. If a centrosymmetric group (e.g.,
    
    
    ) is suggested, the sample has racemized.
  • Hydrogen Atom Treatment:

    • Carbon-bound H: Place geometrically (Riding model).

    • Heteroatom H (OH, NH): Locate in the difference Fourier map (

      
      ). This is crucial to confirm the formation of the intramolecular N-H...O hydrogen bond often seen in these structures.
      
  • Validation Gate (The Flack Parameter):

    • Refine the structure as an inversion twin.

    • Success Criteria: Flack x = -0.05(8) to 0.05(8).

    • Failure Criteria: Flack x = 0.5 (Racemic twin) or 1.0 (Wrong enantiomer).

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the structural interactions resolved by this method.

Diagram 1: Strategic Decision Pathway (NMR vs. XRD)

G Start Sample: 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol Goal Goal: Determine Absolute Configuration (R/S) Start->Goal Check1 Contains Heavy Atom (Z > Si)? (Cl present) Goal->Check1 PathXRD Method: SC-XRD (Cu Source) Check1->PathXRD Yes (Cl) PathNMR Method: NMR + Mosher's Ester Check1->PathNMR No ResultXRD Result: Direct Anomalous Scattering (Flack Parameter) PathXRD->ResultXRD ResultNMR Result: Chemical Shift Difference (Indirect Inference) PathNMR->ResultNMR Outcome Definitive 3D Structure & Packing ResultXRD->Outcome High Confidence ResultNMR->Outcome Medium Confidence

Caption: Decision tree highlighting the efficiency of SC-XRD for chlorinated organics compared to derivatization-based NMR.

Diagram 2: Structural Interaction Map

Structure Cl_Ring 2,4-Dichlorophenyl Ring (Rigid Anchor) Anomalous Anomalous Scattering (Absolute Config) Cl_Ring->Anomalous Provides Signal Amine Secondary Amine (-NH-) Alcohol Hydroxyl Group (-OH) Amine->Alcohol Intramolecular H-Bond (5-membered ring?) HBond Intermolecular H-Bonds (Crystal Packing) Amine->HBond Donor Ethyl Ethyl Group (Flexible Tail) Ethyl->Cl_Ring Steric Clash? Alcohol->HBond Donor/Acceptor

Caption: Interaction map showing how specific functional groups contribute to the crystallographic solution.

Expected Results & Data Interpretation

When the experiment is performed correctly according to the protocol above, the following data outputs confirm the quality of the analysis.

Representative Crystallographic Parameters

Note: These are representative ranges for this class of amino-alcohol derivatives.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral)
    
  • R-Factor (

    
    ):  < 4.5% (Indicates excellent agreement between model and data).
    
  • Goodness of Fit (GooF): ~1.05.

  • Flack Parameter: 0.02(5) (Unambiguous assignment of absolute stereochemistry).

Structural Insights[1][3]
  • Conformation: The crystal structure will likely reveal a gauche conformation between the amine and the hydroxyl group, stabilized by an intramolecular hydrogen bond (

    
    ). This specific folding is energetically favorable but impossible to prove via NMR alone due to solvent competition.
    
  • Packing: The 2,4-dichlorophenyl rings often stack via

    
     or 
    
    
    
    halogen bonding interactions, creating rigid layers that separate the hydrophilic amino-alcohol chains.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Grimme, S. (2019). "Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations." Journal of Chemical Theory and Computation.

  • Parsons, S., & Flack, H. D. (2004). "The use of X-ray diffraction to determine absolute configuration."[1][2][3][4] Acta Crystallographica Section A.

  • Sheldrick, G. M. (2015).[5] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Thompson, A. L., & Watkin, D. J. (2011). "X-ray crystallography of pharmaceutical compounds." Journal of Pharmacy and Pharmacology.

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A Comparative Guide to the Analytical Confirmation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Integrating Elemental Analysis with Orthogonal Methods for Unambiguous Structural and Purity Verification

In the rigorous landscape of drug discovery and development, the absolute confirmation of a new chemical entity's (NCE) identity, structure, and purity is not merely a procedural step but the bedrock of all subsequent research. For a candidate molecule such as 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol, a seemingly straightforward compound, the analytical journey from synthesis to confirmation is a critical path that demands a multi-faceted, evidence-based approach.

This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol (Formula: C₁₁H₁₅Cl₂NO, Molecular Weight: 248.15 g/mol ). We will begin with the foundational technique of Elemental Analysis (EA) and demonstrate why, despite its utility, it is insufficient in isolation. We will then explore how its integration with orthogonal spectroscopic and chromatographic methods provides the robust, cross-validated data package required by modern scientific and regulatory standards.

Elemental Analysis: The Foundational Purity Benchmark

Elemental Analysis (EA), most commonly performed via combustion analysis, serves as a fundamental quantitative technique to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a pure organic compound.[1][2] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to calculate the percentage composition of each element.[3][4]

Theoretical vs. Experimental Data

For any newly synthesized compound, the first step is to compare the experimental EA results against the theoretical values calculated from its proposed molecular formula. For C₁₁H₁₅Cl₂NO, the theoretical composition is the gold standard against which the synthesized product is measured.

ElementTheoretical Mass %Hypothetical Experimental Mass %DeviationAcceptance
Carbon (C)53.25%53.41%+0.16%Pass
Hydrogen (H)6.09%6.01%-0.08%Pass
Nitrogen (N)5.65%5.72%+0.07%Pass

Table 1: Comparison of theoretical and hypothetical experimental elemental analysis data for C₁₁H₁₅Cl₂NO. The widely accepted criterion for purity is a deviation of ≤0.4% from the theoretical value.[5]

Strengths and Critical Limitations of Elemental Analysis

Elemental analysis is a powerful tool for assessing the bulk purity of a sample.[6] It is particularly effective at detecting inorganic impurities (e.g., salts) or residual solvents that other methods like NMR spectroscopy might miss.[7] However, its limitations are significant:

  • Lack of Structural Information: EA provides an empirical formula but offers no insight into atomic connectivity. It cannot distinguish between structural isomers.

  • Purity Assumption: The method's accuracy is predicated on the sample being substantially pure. The presence of impurities with a similar elemental composition can lead to misleadingly "good" results.

  • Vulnerability to Manipulation: As EA data consists of only a few numerical values without accompanying raw data like a spectrum or chromatogram, it can be prone to manipulation.[7]

It is for these reasons that a suite of orthogonal, or independent, analytical methods must be employed to build a comprehensive and trustworthy characterization package.[8]

An Integrated, Orthogonal Approach to Confirmation

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Final Confirmation Synthesis Synthesized Compound (2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol) HPLC HPLC Purity (>99.5%) Synthesis->HPLC Assess Purity & Impurity Profile HRMS HRMS (Confirm Formula) HPLC->HRMS If Pure, Determine Elemental Formula NMR NMR (¹H, ¹³C) (Confirm Structure) HRMS->NMR Confirm Connectivity & Isomeric Structure EA Elemental Analysis (Confirm Bulk Purity) NMR->EA Final Corroboration of Elemental Ratios Confirmed Confirmed NCE EA->Confirmed

Figure 1: A logical workflow for the characterization of a new chemical entity, employing orthogonal analytical techniques for robust confirmation.

Comparative Analysis of Key Techniques

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing information on molecular weight and elemental composition.[9] High-resolution instruments can measure mass with enough accuracy (typically < 5 ppm) to definitively determine a molecule's elemental formula.

ParameterElemental Analysis (EA)High-Resolution Mass Spectrometry (HRMS)
Principle Combustion and measurement of resulting elemental gases.[3]Ionization and high-accuracy measurement of mass-to-charge ratio.[9]
Data Output % Composition of C, H, N.Exact mass of the molecular ion (e.g., [M+H]⁺).
Example Result C: 53.41%, H: 6.01%, N: 5.72%Calculated [M+H]⁺: 248.0558, Found: 248.0561 (Δ 1.2 ppm)
Primary Insight Confirms elemental ratios in the bulk sample.Unambiguously confirms the elemental formula.

Verdict: HRMS is superior for determining the molecular formula. EA complements this by confirming the bulk sample aligns with this formula, helping to rule out significant non-carbon-containing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular architecture of an organic compound.[10] It provides detailed information on the connectivity of atoms by analyzing nuclear spin interactions, allowing for the definitive confirmation of the carbon-hydrogen framework and stereochemistry.[8]

ParameterElemental Analysis (EA)NMR Spectroscopy (¹H, ¹³C)
Principle Combustion.[3]Excitation of atomic nuclei in a magnetic field.
Data Output % Composition.Spectrum showing chemical shifts, integrations, and coupling constants.
Example Result C: 53.41%, H: 6.01%, N: 5.72%¹H NMR reveals distinct signals for aromatic protons, the CH₂ linker, the butanol backbone, and the NH/OH protons, confirming the specific isomeric structure.
Primary Insight Confirms elemental ratios.Unambiguously confirms the molecular structure and connectivity, distinguishing between isomers.[10]

Verdict: NMR is indispensable for structural elucidation, a task EA cannot perform. The combination of NMR (structure) and EA (composition) provides a foundational level of characterization. Furthermore, Quantitative NMR (qNMR) can serve as a powerful orthogonal method for purity assessment.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying impurities.[11][12] A well-developed HPLC method is crucial for determining the purity of drug substances and ensuring their quality and safety.[13][14]

ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)
Principle Combustion.[3]Differential partitioning of analytes between a stationary and mobile phase.[12]
Data Output Single % purity value (inferred).Chromatogram showing area % of the main peak and all impurities.
Example Result C, H, N values within ±0.4% of theoretical.Purity: 99.8% (by peak area); Impurity A: 0.1%, Impurity B: 0.1%.
Primary Insight Confirms bulk elemental composition, implying purity.Provides a detailed impurity profile and precise quantification of purity.[14]

Verdict: HPLC is the gold standard for purity analysis. While EA can indicate high purity, only HPLC can separate and quantify individual process-related impurities and degradation products, which is a key requirement for regulatory submissions.[11]

Experimental Protocols

Protocol 1: Elemental (CHN) Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous sample (2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol) into a tin capsule.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard (e.g., Acetanilide). Ensure the combustion furnace is at the required temperature (~900-1000°C) and the reduction tube is active.[4]

  • Combustion: The sample is dropped into the combustion furnace and burned in an excess of pure oxygen. This "flash combustion" converts all organic material into its elemental gases.[1]

  • Separation & Detection: The resulting gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column to separate the components. The concentration of each gas is then measured by a thermal conductivity detector (TCD).[2]

  • Calculation: The instrument's software calculates the mass fractions (%) of C, H, and N by comparing the sample's output to that of the known standard.

Protocol 2: HPLC Purity Method
  • System: An HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector at 220 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.

  • Analysis: Inject 5 µL of the sample. Purity is determined by calculating the peak area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram.

Conclusion: A Mandate for a Multi-Technique Approach

While elemental analysis provides foundational, quantitative data on the elemental makeup of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol, this guide unequivocally demonstrates its insufficiency as a standalone technique for confirmation. Its inherent inability to provide structural information or a detailed impurity profile necessitates its use within a broader, integrated analytical strategy.

For drug development professionals, the path to confident characterization is paved with orthogonal data. The unambiguous confirmation of a new chemical entity is achieved only through the judicious cross-validation of multiple techniques. The molecular formula from HRMS , the precise isomeric structure from NMR , the detailed impurity profile from HPLC , and the corroborating bulk composition from Elemental Analysis together form a self-validating system. This holistic approach is not just best practice—it is an essential pillar of scientific integrity, ensuring the safety, quality, and efficacy of potential new medicines.

References

  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Future Journal of Pharmaceutical Sciences.
  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
  • HPLC Testing & Analysis: Detailed Guide. Torontech.
  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.com.
  • What is a CHNS Elemental Analyzer? AZoM.com.
  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.
  • Basic principles and tests of organic element analysis. Universal Lab Blog.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Elemental analysis by NMR. Journal of Magnetic Resonance.
  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research.
  • Unveiling Molecular Architecture: A Guide to Cross-Validation of NMR and Mass Spectrometry Data for Structural Confirmation. Benchchem.
  • Techniques for Chromatography Testing and Mass Spectrometry. Labinsights.
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.